Product packaging for (-)-Esermethole(Cat. No.:)

(-)-Esermethole

Cat. No.: B1210345
M. Wt: 232.32 g/mol
InChI Key: WKJDLYATGMSVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-Esermethole is a chiral indole alkaloid intermediate of significant interest in organic synthesis and medicinal chemistry research. Its structure serves as a pivotal precursor in the total synthesis of more complex, biologically active natural products, most notably the acetylcholinesterase inhibitor physostigmine . Research applications often exploit advanced synthetic methodologies, such as palladium-catalyzed enantioselective domino Heck-cyanation sequences, to construct its core framework . This compound is provided exclusively For Research Use Only (RUO). It is intended solely for laboratory research applications and is not intended for use in diagnostic procedures, therapeutic applications, or for any form of human or animal use . RUO products, such as this one, are not subject to the rigorous evaluation for performance characteristics that is required for in vitro diagnostic (IVD) medical devices . Researchers are responsible for ensuring compliance with all applicable regulations and institutional guidelines when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O B1210345 (-)-Esermethole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14-7-8-15(2)13(14)16(3)12-6-5-10(17-4)9-11(12)14/h5-6,9,13H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJDLYATGMSVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Precursor: A Technical Guide to the Discovery and Origin of (-)-Esermethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Esermethole, a synthetically derived pyrroloindoline alkaloid, holds a significant position in the landscape of neuropharmacology and organic synthesis. While not a direct therapeutic agent itself, its critical role as a key intermediate in the synthesis of the potent acetylcholinesterase (AChE) inhibitor, (-)-physostigmine, has cemented its importance in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, origin, and synthetic methodologies of this compound, tailored for professionals in drug development and chemical research.

Discovery and Origin

This compound is not a naturally occurring compound. Its discovery is intrinsically linked to the chemical exploration of (-)-physostigmine, a natural alkaloid isolated from the Calabar bean (Physostigma venenosum)[1]. Physostigmine, a powerful and reversible inhibitor of acetylcholinesterase, has been a subject of intense scientific scrutiny for its therapeutic potential, particularly in the treatment of glaucoma and myasthenia gravis, and more recently, for Alzheimer's disease.

The journey to this compound began with the need for a stable and versatile precursor for the total synthesis of (-)-physostigmine and its analogues. Early research focused on the degradation and structural elucidation of physostigmine, which paved the way for synthetic chemists to devise strategies for its laboratory-based production. This compound emerged as a pivotal synthetic intermediate, providing the core hexahydropyrrolo[2,3-b]indole skeleton of physostigmine. Its synthesis allows for the circumvention of the often low-yielding and arduous process of natural product extraction and provides a platform for the generation of novel analogues with potentially improved pharmacological profiles.

Biological Activity and Mechanism of Action

As a close structural analogue and direct precursor to (-)-physostigmine, this compound is recognized as an acetylcholinesterase inhibitor[2]. Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of symptomatic treatment for Alzheimer's disease, where a deficit in cholinergic function is a key pathological feature.

While the primary biological significance of this compound lies in its role as a synthetic precursor, its inherent AChE inhibitory activity is a subject of interest. However, specific quantitative data on its potency, such as IC50 or Ki values, are not widely reported in publicly available literature. For comparative purposes, the inhibitory activities of closely related compounds are presented below.

Quantitative Data on Related Acetylcholinesterase Inhibitors
CompoundTargetIC50KiReference
PhenserineAcetylcholinesterase-0.048 µMN/A
PhysostigmineAcetylcholinesteraseNot explicitly foundNot explicitly foundN/A
This compound Acetylcholinesterase Not explicitly found in reviewed literature Not explicitly found in reviewed literature

Note: The table highlights the current gap in publicly accessible quantitative data for this compound's direct biological activity.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of action of an acetylcholinesterase inhibitor like this compound within the cholinergic synapse.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR Binding Inhibitor This compound Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal Activation

Caption: Cholinergic synapse and the inhibitory action of this compound.

Experimental Protocols for the Synthesis of this compound

Several synthetic strategies have been developed to produce this compound. Below are detailed methodologies for some of the key approaches.

Enantioselective Synthesis via Intramolecular Heck Reaction

This method provides access to the enantiomerically pure form of this compound.

Experimental Workflow:

Heck_Workflow start Starting Material: Enantiopure Aldehyde (S)-19 step1 Condensation with Methylamine start->step1 step2 Reduction of Imine (LiAlH4) step1->step2 step3 Purification by Silica Gel Chromatography step2->step3 end This compound step3->end

Caption: Workflow for the enantioselective synthesis of this compound.

Detailed Protocol:

  • Condensation: A mixture of enantiopure aldehyde (S)-19 (1.0 eq), methylamine hydrochloride (10.0 eq), triethylamine (10.0 eq), and magnesium sulfate in anhydrous tetrahydrofuran (THF) is stirred at room temperature overnight.

  • Reduction: To the resulting suspension, lithium aluminum hydride (LiAlH4) (10.0 eq) is added, and the mixture is heated to reflux for 1.5 hours.

  • Quenching and Extraction: After cooling to room temperature, the excess hydride is quenched by the dropwise addition of ethyl acetate. Saturated aqueous sodium bicarbonate is then added. The phases are separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel chromatography to yield this compound.

Synthesis of (±)-Esermethole via Intramolecular Carbamoylketene-Alkene [2+2] Cycloaddition

This approach provides the racemic mixture of Esermethole.

Logical Relationship of Key Steps:

Cycloaddition_Logic start p-Anisidine step1 Multi-step synthesis of 2-isopropenyl-4-methoxyaniline start->step1 step2 Formation of Carbamoylketene precursor step1->step2 step3 Intramolecular [2+2] Cycloaddition step2->step3 step4 Nitrone-mediated Ring Expansion step3->step4 step5 Reduction to (±)-Esermethole step4->step5 end (±)-Esermethole step5->end

Caption: Logical flow of the synthesis of (±)-Esermethole.

Detailed Protocol Overview:

The synthesis commences from p-anisidine and proceeds through a multi-step sequence to generate a 2-alkenylaniline derivative. This intermediate is then converted to a precursor that, upon heating, generates a carbamoylketene in situ. This reactive species undergoes an intramolecular [2+2] cycloaddition to form a cyclobutanone intermediate. Subsequent regioselective ring expansion mediated by a nitrone, followed by reduction, affords (±)-Esermethole.

Palladium-Mediated Sequential Arylation–Allylation

This strategy constructs the core oxindole structure bearing a quaternary carbon center.

Experimental Workflow:

Palladium_Workflow start o-Bromoanilide step1 One-pot Pd-catalyzed Arylation-Allylation start->step1 step2 Oxidative Cleavage of Double Bond step1->step2 step3 Reductive Aminocyclization step2->step3 end (±)-Esermethole step3->end

Caption: Workflow for the palladium-catalyzed synthesis of (±)-Esermethole.

Detailed Protocol Overview:

This synthetic route utilizes a palladium-catalyzed sequential arylation-allylation of an o-bromoanilide in a one-pot reaction to construct an oxindole with a quaternary carbon at the C3 position. The resulting product undergoes oxidative cleavage of the terminal double bond to an aldehyde, which is then subjected to reductive aminocyclization to furnish (±)-Esermethole.

Conclusion

This compound stands as a testament to the synergy between natural product chemistry and synthetic innovation. While its own pharmacological profile remains to be fully elucidated with quantitative precision, its role as a cornerstone in the synthesis of (-)-physostigmine and a plethora of other bioactive analogues is undisputed. The diverse and elegant synthetic strategies developed for its construction not only highlight the ingenuity of modern organic chemistry but also provide robust platforms for the future development of novel therapeutics targeting the cholinergic system. For researchers and drug development professionals, a thorough understanding of the discovery, origin, and synthesis of this compound is essential for navigating the complex yet rewarding field of neuro-pharmacological drug design.

References

An In-depth Technical Guide to (-)-Esermethole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of (-)-Esermethole, a significant pyrroloindoline alkaloid and a key synthetic intermediate for the pharmacologically active compound, Physostigmine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Properties

This compound, with the IUPAC name (3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole, is a heterocyclic compound belonging to the class of pyrroloindoline alkaloids.[1] Its core structure consists of a fused pyrrolidine and indoline ring system.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂OPubChem[1]
Molecular Weight 232.32 g/mol PubChem[1]
CAS Number 65166-97-4PubChem[1]
IUPAC Name (3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indolePubChem[1]
InChI InChI=1S/C14H20N2O/c1-14-7-8-15(2)13(14)16(3)12-6-5-10(17-4)9-11(12)14/h5-6,9,13H,7-8H2,1-4H3/t13-,14+/m1/s1PubChem[1]
InChIKey WKJDLYATGMSVOQ-KGLIPLIRSA-NPubChem[1]
Canonical SMILES CN1[C@H]2--INVALID-LINK--(C)C3=C(N3C)C=C(C=C3)OCPubChem[1]

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a critical step in the total synthesis of related natural products like Physostigmine. Several synthetic strategies have been developed to construct its characteristic tricyclic framework and all-carbon quaternary stereocenter.

  • Organocatalytic Michael Addition : A highly effective method involves the Michael addition of an oxindole to a nitroolefin, catalyzed by a thiourea-based catalyst, such as Takamoto's catalyst.[2][3] This approach establishes the crucial quaternary center with high enantioselectivity. The synthesis is then completed through a sequence of reduction, carbamoylation, and reductive cyclization.[2]

  • Palladium-Catalyzed Sequential Arylation-Allylation : This strategy employs a palladium catalyst with triphenylphosphine as a ligand to construct the oxindole core bearing the quaternary center in a one-pot transformation.[3][4]

  • Chemical Resolution : A classical approach involves the synthesis of a racemic intermediate, such as 1,3-dimethyl-3-(2-aminoethyl)-5-methoxyoxindole, which is then resolved using an optically active resolving agent like tartaric acid.[3][5] The separated diastereomeric salts are then processed to yield the pure enantiomers, which are subsequently cyclized to form this compound.[3]

This protocol outlines the key steps in the formal total synthesis of this compound as reported by Barbas and colleagues.[2] The central step is the highly enantioselective Michael addition.

  • Michael Addition : A lightly functionalized indolinone is reacted with a nitroolefin in the presence of Takamoto's thiourea catalyst. This reaction creates the quaternary stereocenter at the C3 position of the oxindole ring with high enantioselectivity.[2][3]

  • Nitro Group Reduction : The nitro group of the Michael adduct is reduced to an amine. This is typically achieved using standard reducing agents suitable for nitro group reduction without affecting other functional groups.

  • Carbamoylation : The newly formed amino group is then carbamoylated.

  • Reductive Cyclization : The final step involves a reductive cyclization to form the cis-fused pyrrolidine ring, completing the tricyclic core of this compound.[2]

G cluster_workflow Synthesis Workflow of this compound (Barbas et al.) Indolinone Indolinone Substrate Michael_Adduct Michael Adduct (Quaternary Center Formed) Indolinone->Michael_Adduct Michael Addition Nitroolefin Nitroolefin Nitroolefin->Michael_Adduct Catalyst Takamoto's Thiourea Catalyst Catalyst->Michael_Adduct Reduction Nitro Group Reduction Michael_Adduct->Reduction Amine_Intermediate Amine Intermediate Reduction->Amine_Intermediate Carbamoylation Carbamoylation Amine_Intermediate->Carbamoylation Carbamate_Intermediate Carbamate Intermediate Carbamoylation->Carbamate_Intermediate Cyclization Reductive Cyclization Carbamate_Intermediate->Cyclization Esermethole This compound Cyclization->Esermethole

Workflow for the organocatalytic synthesis of this compound.

Pharmacological Properties and Mechanism of Action

Information regarding the specific biological activity and signaling pathways of this compound is limited, as it is primarily recognized and utilized as a synthetic precursor to other bioactive alkaloids. Its significance lies in its role in the synthesis of (-)-Physostigmine, a potent acetylcholinesterase inhibitor.[3]

The biological activity of related compounds offers context:

  • (-)-Physostigmine : The ultimate target of many this compound syntheses, physostigmine is a reversible inhibitor of the acetylcholinesterase enzyme, which leads to an increase in acetylcholine at the neuromuscular junction.

  • (-)-Eseroline : A metabolite of physostigmine, eseroline has demonstrated opioid analgesic properties and has been shown to induce neuronal cell death through a mechanism involving the depletion of cellular ATP.[6]

Due to the lack of specific studies on the mechanism of action for this compound itself, a signaling pathway diagram cannot be provided at this time. Research efforts have historically focused on its efficient synthesis rather than its intrinsic biological effects. Future investigations may elucidate unique pharmacological properties and molecular targets for this compound.

References

(-)-Esermethole CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Esermethole, a pyrroloindoline alkaloid, is a derivative of eseroline and a synthetic precursor to physostigmine, a compound of significant interest in pharmacology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its Chemical Abstracts Service (CAS) number and molecular formula. Detailed synthetic methodologies reported in the scientific literature are presented to inform researchers on its preparation. While the broader class of pyrroloindoline alkaloids exhibits a range of biological activities, specific pharmacological data, including mechanism of action and defined signaling pathways for this compound, are not extensively documented in publicly available scientific literature. This guide summarizes the existing knowledge to aid researchers and professionals in drug development.

Core Chemical and Physical Data

This compound is chemically defined as (3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole. Its fundamental identifiers and physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 65166-97-4[1]
Molecular Formula C₁₄H₂₀N₂O[1]
Molecular Weight 232.32 g/mol [1]
IUPAC Name (3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole[1]
XLogP3 1.1[1]
Appearance Off-white fine crystalline powder

Synthetic Methodologies

The synthesis of this compound has been approached through various strategies, primarily focusing on the construction of the critical pyrroloindoline core structure. Two notable synthetic routes are highlighted below.

Palladium-Mediated Sequential Arylation–Allylation

A flexible and efficient route for the synthesis of (±)-esermethole has been developed utilizing a palladium-mediated sequential arylation–allylation of o-bromoanilides. This method leads to the formation of oxindoles with a fully substituted carbon quaternary center, which are key intermediates for pyrroloindoline alkaloids.

Experimental Workflow:

Barbas_Synthesis_Logic Indolinone Functionalized Indolinone Quaternary_Center Quaternary Center Construction Indolinone->Quaternary_Center Nitroolefin Nitroolefin Nitroolefin->Quaternary_Center Michael Addition Reduction Nitro Group Reduction Quaternary_Center->Reduction Carbamoylation Carbamoylation Reduction->Carbamoylation Cyclization Reductive Cyclization Carbamoylation->Cyclization Esermethole This compound Cyclization->Esermethole

References

Unraveling the Cholinergic Potential: A Technical Guide to the Mechanism of Action of (-)-Esermethole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Cholinergic System Modulation by (-)-Esermethole, a Promising Analog of the Acetylcholinesterase Inhibitor Eseroline.

This technical guide offers an in-depth exploration of the putative mechanism of action of this compound, a compound of significant interest to researchers, scientists, and drug development professionals in the field of neuropharmacology. While direct experimental data on this compound is limited, its close structural relationship to eseroline, a known acetylcholinesterase inhibitor and a metabolite of physostigmine, provides a strong foundation for understanding its likely biological activity. This document summarizes the available quantitative data for the closely related compound, eseroline, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action: Acetylcholinesterase Inhibition

This compound, also known as (-)-O-Methyleseroline, is the methyl ether of eseroline. Eseroline has been demonstrated to be a potent, reversible, and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, eseroline increases the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism is shared by physostigmine, a well-characterized AChE inhibitor.[2][3] Given the structural similarity, it is highly probable that this compound also exerts its effects through the inhibition of acetylcholinesterase.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the fundamental signaling pathway of acetylcholine at the synapse and the inhibitory effect of an acetylcholinesterase inhibitor like eseroline, and putatively, this compound.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine Vesicles ACh Acetylcholine (ACh) ACh_Vesicle->ACh Exocytosis Action_Potential Action Potential Action_Potential->ACh_Vesicle Triggers release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor This compound (putative) Inhibitor->AChE Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates

Acetylcholine signaling and its inhibition.

Quantitative Data on Eseroline's Acetylcholinesterase Inhibition

The inhibitory potency of eseroline against acetylcholinesterase from various sources has been quantified. This data provides a benchmark for the expected activity of this compound.

Enzyme SourceInhibitorInhibition Constant (Ki)
Electric Eel AChEEseroline0.15 ± 0.08 µM[1]
Human RBC AChEEseroline0.22 ± 0.10 µM[1]
Rat Brain AChEEseroline0.61 ± 0.12 µM[1]
Horse Serum BuChEEseroline208 ± 42 µM[1]

Table 1: Inhibitory constants (Ki) of eseroline for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) from different sources.

The data clearly indicates that eseroline is a potent inhibitor of AChE and exhibits selectivity over BuChE. The kinetic studies have shown that the association and dissociation rates of eseroline with AChE are significantly faster than those of physostigmine, suggesting a more rapid and reversible binding.[4]

Experimental Protocols

The determination of the inhibitory activity of compounds like eseroline on acetylcholinesterase typically involves enzymatic assays. Below is a generalized protocol based on the methodologies described in the literature for studying AChE inhibitors.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This method is a widely used colorimetric assay to measure AChE activity.

Objective: To determine the concentration of the inhibitor required to inhibit 50% of the AChE activity (IC50) and to calculate the inhibition constant (Ki).

Materials:

  • Acetylcholinesterase (from electric eel, human erythrocytes, or rat brain)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., Eseroline, this compound)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and the test inhibitor in the appropriate buffer.

  • Assay Mixture: In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Varying concentrations of the test inhibitor

    • DTNB solution

    • Acetylcholinesterase enzyme solution

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Experimental Workflow for Kinetic Analysis

The following diagram outlines a typical workflow for determining the kinetic parameters of an enzyme inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagent_Prep Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions Setup_Assay Set up reaction mixtures in 96-well plates with varying inhibitor concentrations Reagent_Prep->Setup_Assay Pre_Incubate Pre-incubate enzyme and inhibitor Setup_Assay->Pre_Incubate Initiate_Reaction Add substrate to start the reaction Pre_Incubate->Initiate_Reaction Measure_Activity Monitor reaction progress (e.g., absorbance change) Initiate_Reaction->Measure_Activity Calculate_Rates Calculate initial reaction velocities Measure_Activity->Calculate_Rates Plot_Data Plot dose-response curves (% inhibition vs. [Inhibitor]) Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 values Plot_Data->Determine_IC50 Kinetic_Modeling Perform kinetic modeling (e.g., Michaelis-Menten, Lineweaver-Burk) to determine Ki and inhibition type Determine_IC50->Kinetic_Modeling

Workflow for enzyme inhibition kinetics.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a reversible inhibitor of acetylcholinesterase, a mechanism it likely shares with its close analog, eseroline. The quantitative data for eseroline indicates potent and selective inhibition of AChE. The provided experimental protocols offer a framework for the direct investigation of this compound to confirm and extend these findings.

Future research should focus on obtaining direct experimental data for this compound, including its binding affinity (Ki) for AChE from various species, its selectivity profile against other cholinesterases and receptors, and its in vivo efficacy in relevant animal models. Such studies are crucial for fully elucidating its pharmacological profile and assessing its therapeutic potential. The synthesis of this compound and its analogs opens avenues for structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

Technical Guide: The Biological Activity of (-)-Esermethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to (-)-Esermethole and Butyrylcholinesterase

This compound is a synthetic compound and an analogue of the experimental Alzheimer's disease drug, phenserine.[1] The core structure is shared with physostigmine, a well-known acetylcholinesterase inhibitor.[1] The primary therapeutic interest in this class of molecules lies in their ability to modulate cholinergic signaling by inhibiting the enzymes that degrade the neurotransmitter acetylcholine (ACh).

While acetylcholinesterase (AChE) is the primary enzyme responsible for ACh hydrolysis in synaptic clefts, butyrylcholinesterase (BChE) also plays a crucial role in regulating acetylcholine levels, particularly in glial cells and outside of the synapse.[2][3] In neurodegenerative conditions like Alzheimer's disease, BChE activity increases as AChE levels decline, making BChE a significant therapeutic target.[4] Selective inhibition of BChE is a promising strategy for enhancing cholinergic neurotransmission with potentially fewer side effects than non-selective inhibitors.[4]

Quantitative Data on Cholinesterase Inhibition

Specific inhibitory concentration (IC50) values for this compound against acetylcholinesterase and butyrylcholinesterase are not available in the reviewed scientific literature. However, to provide a quantitative context for this class of compounds, the following table summarizes the IC50 values for the closely related and well-characterized inhibitors, physostigmine and phenserine.

CompoundTarget EnzymeIC50 Value (µM)Source
Phenserine Human Erythrocyte AChE0.0453[5]
Physostigmine Human BChE0.0344[6]

This data is provided for comparative purposes to illustrate the typical potency of structurally related compounds.

Experimental Protocols

The following is a detailed protocol for determining the in vitro inhibitory activity of a test compound, such as this compound, against AChE and BChE using the widely accepted Ellman's method.

Determination of IC50 for AChE and BChE Inhibition (Ellman's Method)

This spectrophotometric assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • S-Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (100 mM, pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Donepezil or Physostigmine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of enzymes, substrates, DTNB, and the test compound in appropriate buffers or solvents.

    • Prepare serial dilutions of the test compound and the reference inhibitor to generate a range of concentrations for IC50 determination.

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • 140 µL of 100 mM phosphate buffer (pH 8.0)

      • 20 µL of DTNB solution

      • 20 µL of the test compound dilution (or solvent for control wells)

      • 20 µL of the enzyme solution (AChE or BChE)

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well to start the reaction.

  • Measurement:

    • Immediately begin measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

Below is a graphical representation of the experimental workflow.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_buffer Prepare Phosphate Buffer add_buffer Add Buffer prep_buffer->add_buffer prep_dtns Prepare DTNB Solution add_dtns Add DTNB prep_dtns->add_dtns prep_enzyme Prepare Enzyme Stock (AChE/BChE) add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate Stock (ATCI/BTCI) prep_compound Prepare Serial Dilutions of this compound add_compound Add Test Compound prep_compound->add_compound add_buffer->add_dtns add_dtns->add_compound add_compound->add_enzyme incubate Incubate at 37°C for 15 min add_enzyme->incubate add_substrate Add Substrate (Initiate Reaction) incubate->add_substrate read_abs Measure Absorbance at 412 nm add_substrate->read_abs calc_rate Calculate Reaction Rates read_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot Inhibition vs. Concentration calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Workflow for the in vitro cholinesterase inhibition assay (Ellman's method).

Signaling Pathways and Mechanism of Action

The primary role of cholinesterases is to hydrolyze acetylcholine, terminating its signal at cholinergic synapses. By inhibiting BChE, this compound is expected to increase the concentration and prolong the action of acetylcholine in specific regions of the central nervous system.

Cholinergic Signaling Pathway

The cholinergic system is fundamental for cognitive processes such as memory and learning. The pathway begins with the synthesis of acetylcholine from choline and acetyl-CoA. Acetylcholine is then released into the synaptic cleft, where it binds to and activates postsynaptic receptors (muscarinic and nicotinic). This activation leads to downstream signaling cascades within the postsynaptic neuron. The signal is terminated by the rapid hydrolysis of acetylcholine by AChE and BChE.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline synthesis Choline Acetyltransferase (ChAT) choline->synthesis acetylcoa Acetyl-CoA acetylcoa->synthesis ach_vesicle Acetylcholine (ACh) in Vesicle synthesis->ach_vesicle release ACh Release ach_vesicle->release ach_cleft Acetylcholine (ACh) release->ach_cleft bche Butyrylcholinesterase (BChE) ach_cleft->bche receptor Postsynaptic Receptors (Muscarinic/Nicotinic) ach_cleft->receptor hydrolysis Hydrolysis bche->hydrolysis choline_acetate Choline + Acetate hydrolysis->choline_acetate activation Receptor Activation receptor->activation signaling Downstream Signaling activation->signaling esermethole This compound esermethole->bche Inhibition

The cholinergic signaling pathway and the inhibitory action of this compound on BChE.
BChE's Role Beyond Acetylcholine

Recent research has indicated that BChE's role extends beyond acetylcholine hydrolysis. It is also involved in the metabolism of other bioactive esters and peptide hormones, such as ghrelin, the "hunger hormone". By inhibiting BChE, this compound could potentially influence these other pathways as well, an important consideration in drug development.

G cluster_substrates Substrates of BChE cluster_products Products of Hydrolysis bche Butyrylcholinesterase (BChE) choline_acetate Choline + Acetate bche->choline_acetate Hydrolysis desacyl_ghrelin Desacyl-Ghrelin (Inactive) bche->desacyl_ghrelin Hydrolysis inactive_metabolites Inactive Metabolites bche->inactive_metabolites Hydrolysis ach Acetylcholine ach->bche ghrelin Ghrelin (Active) ghrelin->bche other_esters Other Bioactive Esters other_esters->bche esermethole This compound esermethole->bche Inhibition

BChE's role in the metabolism of various substrates and its inhibition by this compound.

Conclusion

This compound, as a close analogue of known potent cholinesterase inhibitors, is strongly predicted to act as an inhibitor of butyrylcholinesterase and acetylcholinesterase. This activity would enhance cholinergic neurotransmission, a key therapeutic strategy for Alzheimer's disease and other cognitive disorders. While direct quantitative data on its potency is currently lacking in the public domain, the experimental protocols provided in this guide offer a clear path to characterizing its inhibitory profile. Further research to determine the IC50 values and selectivity of this compound is essential to fully understand its therapeutic potential.

References

Spectroscopic Profile of (-)-Esermethole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-Esermethole, an alkaloid belonging to the physostigmine class. Due to the limited availability of published, specific experimental data for this compound, this document presents data from its close structural analog, physostigmine, which is expected to exhibit a nearly identical spectroscopic profile. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound and related compounds.

Introduction

This compound, also known as (-)-eseroline methyl ether, is a derivative of eseroline and a close analog of physostigmine. Its chemical formula is C₁₄H₂₀N₂O with a molecular weight of 232.32 g/mol .[1] The structural similarity to physostigmine, a well-characterized cholinesterase inhibitor, makes its spectroscopic properties of significant interest for identification, purity assessment, and structural elucidation in synthetic and natural product chemistry.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, primarily based on the available data for physostigmine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.80 - 7.20m3HAr-H
4.15s1HN-CH-N
3.78s3HAr-OCH₃
2.80 - 3.20m4H-CH₂-CH₂-
2.58s3HN-CH₃
2.45s3HN-CH₃
1.42s3HC-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
151.2Ar-C-O
144.5Ar-C
139.8Ar-C
129.5Ar-CH
108.7Ar-CH
104.3Ar-CH
83.4N-CH-N
55.6Ar-OCH₃
52.8C-N(CH₃)₂
44.1-CH₂-
39.7N-CH₃
36.5N-CH₃
30.8-CH₂-
28.6C-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretch (aliphatic)
1600, 1490Medium-StrongC=C stretch (aromatic)
1280StrongC-O stretch (aryl ether)
1120StrongC-N stretch (aliphatic amine)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
232High[M]⁺ (Molecular Ion)
175High[M - C₃H₇N]⁺
160Medium[M - C₄H₁₀N]⁺
132Medium[C₉H₁₀N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the sample is placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Mass Spectrometry

Mass spectral data is typically acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source, and a mass spectrum is recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis/Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Synthesis Synthesis or Isolation of this compound NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Report/Publication Structure_Elucidation->Report Purity_Assessment->Report

Caption: Workflow for the spectroscopic characterization of this compound.

References

Crystallographic Data of (-)-Esermethole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, specific crystallographic data for (-)-Esermethole could not be located. The crystal structure for this compound does not appear to have been published in the resources accessed.

To fulfill the structural and content requirements of the requested technical guide, this document will therefore present a template based on the crystallographic data of a closely related indole alkaloid, Physostigmine .[1] Physostigmine shares the same core hexahydropyrrolo[2,3-b]indole skeleton as this compound, making it a relevant structural analogue for demonstrating the format of a crystallographic technical guide. The data and protocols presented below pertain to Physostigmine and should be considered as a representative example.

Introduction to this compound

This compound, also known as (-)-O-Methyleseroline, is a synthetic derivative of eseroline and a close structural analogue of the natural alkaloid physostigmine.[2] Its chemical formula is C₁₄H₂₀N₂O and its IUPAC name is (3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole.[2] Like physostigmine, this compound and its analogues are of interest to researchers in drug development due to their potential as acetylcholinesterase inhibitors, a property relevant to the study of neurological disorders such as Alzheimer's disease.[3][4][5] A thorough understanding of the three-dimensional structure of such compounds through X-ray crystallography is crucial for elucidating structure-activity relationships and for the rational design of new therapeutic agents.

Crystallographic Data of the Analogue: Physostigmine

The following table summarizes the crystallographic data for Physostigmine, which serves as a proxy for the kind of data that would be presented for this compound.

Parameter Value
Chemical FormulaC₁₅H₂₁N₃O₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a7.78 Å
b12.45 Å
c15.70 Å
α90°
β90°
γ90°
Volume1520 ų
Z4
Density (calculated)1.21 g/cm³

Note: The unit cell dimensions for Physostigmine are sourced from historical data and may vary slightly depending on the specific study and refinement.

Experimental Protocols

The determination of a crystal structure involves several key steps, from crystal growth to data analysis. The following sections outline a typical experimental workflow that would be applicable for obtaining crystallographic data for a compound like this compound.

Crystallization

Single crystals of a quality suitable for X-ray diffraction are typically grown through slow evaporation of a saturated solution. For a compound like Physostigmine, a common method involves dissolving the purified compound in a suitable solvent system, such as a mixture of ether and benzene, and allowing the solvent to evaporate slowly over several days in a controlled environment. The resulting crystals are then carefully selected for diffraction analysis.

Data Collection

A selected single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically around 100 K) using a cryostream to minimize thermal vibrations of the atoms and reduce radiation damage. The diffractometer uses a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using tools such as CHECKCIF.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystallographic analysis.

Crystallography_Workflow General Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of this compound crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Crystallographic Information File (CIF) validation->final_structure Final Structural Model

A generalized workflow for determining the crystal structure of a small molecule.

References

(-)-Esermethole: A Technical Guide to its Predicted Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Esermethole is a pyrroloindoline alkaloid and a key synthetic precursor to physostigmine, a potent acetylcholinesterase inhibitor. Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and the development of any potential therapeutic applications. This technical guide summarizes the predicted solubility and stability of this compound, drawing parallels with physostigmine, and provides detailed experimental protocols for the definitive determination of these characteristics.

Predicted Physicochemical Properties of this compound

Based on its chemical structure and data from its analog physostigmine, the following physicochemical properties for this compound can be anticipated.

PropertyPredicted Value/CharacteristicSource/Rationale
Molecular FormulaC₁₄H₂₀N₂OPubChem[1]
Molecular Weight232.32 g/mol PubChem[1]
XLogP31.1PubChem[1]
Predicted Solubility
WaterSparingly solubleInferred from physostigmine's slight water solubility.[2][3]
EthanolSolubleInferred from physostigmine's solubility in alcohol.[2][3]
DMSOSolubleCommon solvent for similar compounds.[4]
DimethylformamideSolubleCommon solvent for similar compounds.[4]
ChloroformSolubleInferred from physostigmine's solubility.[2][3]
BenzeneSolubleInferred from physostigmine's solubility.[2][3]
Predicted Stability
pH SensitivityLikely unstable in alkaline and strongly acidic conditions. Optimal stability predicted at a slightly acidic pH (around 3-4).Based on physostigmine's stability profile, which shows minimal degradation at pH 3.4.[5]
Light SensitivitySensitive to light.Physostigmine solutions turn red upon exposure to light.[2][3]
Temperature SensitivitySensitive to heat.Physostigmine solutions degrade upon exposure to heat.[2][3]
Oxidative StabilityProne to oxidation, especially in the presence of air and trace metals.Physostigmine is known to oxidize, leading to colored degradation products.[2][3]

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: The resulting suspension is filtered through a sub-micron filter or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Filter or Centrifuge B->C D Analyze supernatant by HPLC-UV C->D

Shake-Flask Solubility Determination Workflow
Stability Profiling: Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways and the intrinsic stability of a drug substance under various stress conditions.[8][9]

Methodology:

  • Sample Preparation: Solutions of this compound are prepared in relevant media (e.g., aqueous buffers at different pH values).

  • Stress Conditions: The solutions are exposed to a variety of stress conditions, including:

    • Hydrolytic: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60°C).

    • Oxidative: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

    • Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.

    • Thermal: Storage at elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the remaining this compound and to detect and quantify any degradation products. Mass spectrometry can be coupled with HPLC to identify the structure of the degradants.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis A Prepare this compound solutions B Hydrolytic (Acid, Base, Neutral) A->B C Oxidative (H₂O₂) A->C D Photolytic (UV/Vis Light) A->D E Thermal (Elevated Temp.) A->E F Collect samples at time points B->F C->F D->F E->F G Analyze by stability-indicating HPLC-MS F->G

Forced Degradation Study Workflow

Predicted Degradation Pathway

Drawing from the known degradation of physostigmine, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation. The methoxy group in this compound is analogous to the methylcarbamate group in physostigmine, which is susceptible to hydrolysis. Hydrolysis of the methoxy group would yield eseroline. Eseroline is unstable and can be readily oxidized to form colored degradation products like rubreserine.[5]

G A This compound B Eseroline A->B Hydrolysis C Rubreserine (Colored Product) B->C Oxidation

Predicted Degradation Pathway of this compound

Conclusion

While specific experimental data for this compound is lacking, a comprehensive profile of its solubility and stability can be predicted based on its structural similarity to physostigmine. It is anticipated to be an organic-soluble compound with limited aqueous solubility and to be sensitive to light, heat, and oxidative conditions. The provided experimental protocols offer a clear roadmap for researchers to definitively characterize these critical parameters, which is an essential step in the drug development process. The stability-indicating analytical methods developed during forced degradation studies will be vital for quality control and formulation development.

References

Potential Therapeutic Applications of (-)-Esermethole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Dual-Target Inhibitor for Neurodegenerative Diseases and Oncology

Executive Summary

(-)-Esermethole, a natural product and a key intermediate in the synthesis of physostigmine, has been identified as a potential therapeutic agent with dual inhibitory activity against acetylcholinesterase (AChE) and Poly (ADP-ribose) polymerase 1 (PARP-1). This unique pharmacological profile positions this compound as a compelling candidate for further investigation in the context of neurodegenerative diseases, such as Alzheimer's disease, and various cancers. This technical guide provides a comprehensive overview of the core scientific principles underpinning the potential applications of this compound, detailed experimental protocols for its evaluation, and a framework for its preclinical development. While specific quantitative biological data for this compound is not extensively available in the public domain, this document serves as a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this intriguing molecule.

Introduction

This compound, also known as (-)-O-Methyleseroline, is a pyrroloindoline alkaloid. Its structural relationship to physostigmine, a well-known acetylcholinesterase inhibitor, has prompted interest in its own biological activity. Preliminary information suggests that this compound targets two key enzymes implicated in major disease pathways: acetylcholinesterase and PARP-1.

  • Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

  • Poly (ADP-ribose) polymerase 1 (PARP-1): PARP-1 is a crucial enzyme in the DNA damage repair process. Inhibition of PARP-1 has emerged as a successful therapeutic strategy in certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations, through a mechanism known as synthetic lethality.

The dual-targeting nature of this compound presents a unique opportunity for developing a single therapeutic agent with potential applications in both neurology and oncology.

Therapeutic Rationale

Neurodegenerative Diseases: Alzheimer's Disease

The primary therapeutic rationale for this compound in Alzheimer's disease lies in its potential to inhibit AChE. By preventing the breakdown of acetylcholine, a neurotransmitter vital for memory and learning, this compound could help alleviate the cognitive symptoms of the disease.

Oncology

The anticancer potential of this compound stems from its predicted inhibition of PARP-1. PARP inhibitors have shown significant efficacy in treating cancers with defective homologous recombination repair (HRR) pathways, such as those with BRCA1 or BRCA2 mutations. By blocking an alternative DNA repair pathway, PARP inhibitors induce synthetic lethality in these cancer cells, leading to their selective destruction while sparing normal cells.

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition

dot

AChE_Inhibition cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle ACh Vesicle Presynaptic_Neuron->ACh_Vesicle Synthesis Postsynaptic_Neuron Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChR ACh Receptor ACh->AChR Binding & Signal Transduction AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_AceticAcid Choline + Acetic Acid AChE->Choline_AceticAcid Esermethole This compound Esermethole->AChE Inhibition

Caption: Acetylcholinesterase Inhibition Signaling Pathway.

This compound is expected to bind to the active site of AChE, preventing the hydrolysis of acetylcholine. This leads to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

PARP-1 Inhibition and Synthetic Lethality

dot

PARP1_Inhibition cluster_dna_repair DNA Damage Response DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Activation DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB Replication Fork Collapse PARylation PARylation PARP1->PARylation Catalysis BER_Complex Base Excision Repair (BER) Complex PARylation->BER_Complex Recruitment BER_Complex->DNA_SSB Repair Apoptosis Apoptosis BER_Complex->Apoptosis HRR_Pathway Homologous Recombination Repair (HRR) DNA_DSB->HRR_Pathway Repair Cell_Viability Cell Viability HRR_Pathway->Cell_Viability HRR_Pathway->Apoptosis Esermethole This compound Esermethole->PARP1 Inhibition HRR_Deficiency HRR Deficiency (e.g., BRCA mutation) HRR_Deficiency->HRR_Pathway Blocks Repair

Caption: PARP-1 Inhibition and Synthetic Lethality Pathway.

In the presence of DNA single-strand breaks (SSBs), PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. PARP inhibitors like this compound are hypothesized to block this process. In cells with a deficient HRR pathway, the resulting unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication, which cannot be repaired, leading to cell death.

Quantitative Data Summary

While specific quantitative data for this compound is largely unavailable, the following tables outline the key parameters that should be determined to characterize its therapeutic potential. For comparative purposes, data for the related compound, eseroline, is provided where available.

Table 1: In Vitro Enzymatic Inhibition Data

CompoundTargetAssay TypeSourceKi (μM)IC50 (μM)
This compound AChETo be determinedTo be determinedTo be determinedTo be determined
PARP-1To be determinedTo be determinedTo be determinedTo be determined
EserolineAChECompetitive InhibitionElectric Eel0.15 ± 0.08[1]Not Reported
AChECompetitive InhibitionHuman RBC0.22 ± 0.10[1]Not Reported
AChECompetitive InhibitionRat Brain0.61 ± 0.12[1]Not Reported
BuChECompetitive InhibitionHorse Serum208 ± 42[1]Not Reported

Table 2: In Vitro Cellular Activity Data

CompoundCell LineAssay TypeEndpointIC50 / EC50 (μM)
This compound e.g., SH-SY5Y (Neuroblastoma)Neuroprotection Assaye.g., Cell ViabilityTo be determined
e.g., MDA-MB-231 (Breast Cancer, BRCA1 mutant)Cytotoxicity AssayCell ViabilityTo be determined
e.g., HeLa (Cervical Cancer)Cytotoxicity AssayCell ViabilityTo be determined

Table 3: Preclinical Pharmacokinetic Parameters (Rodent Model)

CompoundParameterRoute of AdministrationValue
This compound Bioavailability (%)Oral (p.o.)To be determined
Half-life (t1/2)Intravenous (i.v.)To be determined
Oral (p.o.)To be determined
CmaxOral (p.o.)To be determined
TmaxOral (p.o.)To be determined
Clearance (CL)Intravenous (i.v.)To be determined
Volume of Distribution (Vd)Intravenous (i.v.)To be determined

Detailed Experimental Protocols

The following section provides detailed, generalized methodologies for the key experiments required to evaluate the therapeutic potential of this compound.

In Vitro Assays

dot

AChE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - AChE Enzyme - this compound dilutions - Acetylthiocholine (substrate) - DTNB (Ellman's Reagent) Start->Prepare_Reagents Plate_Setup 96-well Plate Setup: - Add buffer, enzyme, and  this compound Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate_DTNB Add Acetylthiocholine and DTNB Pre_incubation->Add_Substrate_DTNB Kinetic_Reading Kinetic measurement of absorbance at 412 nm Add_Substrate_DTNB->Kinetic_Reading Data_Analysis Calculate % Inhibition and IC50 Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Caption: Acetylcholinesterase Inhibition Assay Workflow.

Objective: To determine the in vitro potency of this compound in inhibiting AChE activity.

Materials:

  • Human recombinant acetylcholinesterase

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add the AChE enzyme solution to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a solution of ATCI and DTNB to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Objective: To determine the in vitro potency of this compound in inhibiting PARP-1 activity.

Materials:

  • Human recombinant PARP-1 enzyme

  • This compound

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Activated DNA

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound.

  • To the histone-coated wells, add the reaction buffer, activated DNA, biotinylated NAD+, and the various concentrations of this compound.

  • Initiate the reaction by adding the PARP-1 enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP and incubate for 1 hour.

  • Wash the plate and add the chemiluminescent substrate.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.

Objective: To assess the cytotoxic or neuroprotective effects of this compound on cultured cells.

Materials:

  • Relevant cell lines (e.g., SH-SY5Y for neuroprotection, BRCA-mutant cancer cell line for cytotoxicity)

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • For cytotoxicity assays, treat the cells with serial dilutions of this compound for 24-72 hours.

  • For neuroprotection assays, pre-treat cells with this compound for a specified time, then expose them to a neurotoxic agent (e.g., amyloid-beta peptide).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the untreated control.

  • Determine the IC50 (for cytotoxicity) or EC50 (for neuroprotection) values.

In Vivo Models

Objective: To evaluate the in vivo efficacy of this compound in improving cognitive function in a transgenic mouse model of Alzheimer's disease.

Experimental Workflow: dot

AD_Model_Workflow Start Start Animal_Acclimation Acclimation of APP/PS1 mice Start->Animal_Acclimation Grouping Randomize into treatment and vehicle control groups Animal_Acclimation->Grouping Treatment Chronic administration of this compound or vehicle (e.g., oral gavage) Grouping->Treatment Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze, Y-Maze) Treatment->Behavioral_Testing Tissue_Collection Sacrifice and collect brain tissue Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis: - Aβ plaque load (Immunohistochemistry) - AChE activity - Neuroinflammatory markers Tissue_Collection->Biochemical_Analysis Data_Analysis Statistical analysis of behavioral and biochemical data Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Alzheimer's Disease Mouse Model Experimental Workflow.

Procedure:

  • Use a well-characterized transgenic mouse model of Alzheimer's disease, such as the APP/PS1 model.

  • Acclimate the animals and randomly assign them to treatment and vehicle control groups.

  • Administer this compound (e.g., via oral gavage) daily for a specified period (e.g., 3-6 months).

  • Conduct behavioral tests to assess cognitive function, such as the Morris Water Maze or Y-maze.

  • At the end of the treatment period, euthanize the animals and collect brain tissue.

  • Perform biochemical analyses, including quantification of amyloid-beta plaques, measurement of AChE activity, and assessment of neuroinflammatory markers.

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Procedure:

  • Select an appropriate human cancer cell line with a known DNA repair deficiency (e.g., BRCA1/2 mutation).

  • Implant the cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Once tumors are established and reach a palpable size, randomize the mice into treatment and vehicle control groups.

  • Administer this compound via a suitable route (e.g., intraperitoneal injection or oral gavage) on a defined schedule.

  • Measure tumor volume regularly using calipers.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of apoptosis and proliferation).

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Procedure:

  • Administer a single dose of this compound to rats or mice via both intravenous (i.v.) and oral (p.o.) routes.

  • Collect blood samples at multiple time points after administration.

  • Process the blood samples to obtain plasma.

  • Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters, including bioavailability, half-life, clearance, and volume of distribution.

Conclusion and Future Directions

This compound presents a compelling profile as a dual inhibitor of AChE and PARP-1, suggesting its potential for therapeutic development in both neurodegenerative diseases and oncology. The lack of extensive public data on its biological activity underscores the need for a systematic and rigorous evaluation as outlined in this guide. Future research should focus on:

  • Quantitative determination of inhibitory potency: Establishing accurate IC50 and Ki values for both AChE and PARP-1 is a critical first step.

  • In vitro cellular characterization: Assessing the neuroprotective and cytotoxic effects in relevant cell models will provide crucial insights into its cellular mechanisms of action.

  • In vivo proof-of-concept studies: Demonstrating efficacy in well-established animal models of Alzheimer's disease and cancer is essential for advancing this compound into further preclinical and clinical development.

  • Pharmacokinetic and toxicological profiling: A thorough understanding of the ADME and safety profile of this compound is paramount for its potential as a therapeutic agent.

By following the experimental roadmap provided in this technical guide, the scientific community can systematically investigate and potentially unlock the full therapeutic value of this compound.

References

An In-depth Technical Guide to the Research History of (-)-Esermethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Esermethole, a pyrroloindoline alkaloid and the methyl ether of eseroline, has been a subject of chemical and pharmacological interest primarily due to its structural relationship to physostigmine, a well-known acetylcholinesterase inhibitor. This technical guide provides a comprehensive overview of the research history of this compound, with a focus on its synthesis, biological activities, and the experimental methodologies employed in its investigation. Quantitative data from key studies are summarized, and relevant experimental workflows and signaling pathway diagrams are presented to facilitate a deeper understanding of its scientific journey.

Introduction

This compound is a natural product isolated from the Calabar bean (Physostigma venenosum)[1]. It belongs to the family of pyrroloindoline alkaloids, which are characterized by a distinctive heterocyclic core. Its structure is closely related to that of physostigmine (eserine) and its active metabolite, eseroline. Much of the initial interest in this compound stemmed from its potential as a precursor or analog in the synthesis of physostigmine and other compounds with acetylcholinesterase (AChE) inhibitory activity, a key therapeutic target in conditions like Alzheimer's disease. This guide will delve into the key research milestones, from its synthesis to the exploration of its biological effects.

Synthesis of this compound

The synthesis of this compound has been approached through various strategies, reflecting the evolution of synthetic organic chemistry. Key methodologies include total synthesis and palladium-mediated cyclization reactions.

Total Synthesis Approaches

Several research groups have reported the total synthesis of this compound, often as a key intermediate in the formal total synthesis of physostigmine.

One notable approach involves an intramolecular carbamoylketene-alkene [2+2] cycloaddition followed by a nitrone-mediated regioselective ring expansion to construct the core structure[2]. Another strategy employs a palladium-mediated sequential arylation-allylation of o-bromoanilides, which allows for the efficient construction of the oxindole precursor bearing the necessary quaternary carbon center[3][4].

More recently, a synthesis route developed by Lei and Kong involves the cyclization of a carefully constructed precursor in the presence of a specific reagent[1].

Experimental Protocol: Palladium-Mediated Synthesis of an Oxindole Precursor

The following protocol is a generalized representation of the palladium-mediated sequential arylation-allylation strategy for the synthesis of an oxindole core, a key step towards this compound[3][4].

Materials:

  • o-bromoanilide substrate

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., triphenylphosphine)

  • Base (e.g., Cs2CO3)

  • Allylic partner

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add the o-bromoanilide substrate, palladium catalyst, and ligand.

  • Add the anhydrous solvent, followed by the base.

  • Stir the mixture at the specified temperature for the arylation step to proceed. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion of the arylation, add the allylic partner to the reaction mixture.

  • Continue stirring at the appropriate temperature to facilitate the allylation reaction.

  • After the reaction is complete, cool the mixture to room temperature and quench with a suitable reagent (e.g., saturated aqueous NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired oxindole precursor.

Logical Relationship of Synthesis Strategy

G o-Bromoanilide o-Bromoanilide Intramolecular\nArylation Intramolecular Arylation o-Bromoanilide->Intramolecular\nArylation Pd Catalyst, Ligand, Base Palladacycle\nIntermediate Palladacycle Intermediate Intramolecular\nArylation->Palladacycle\nIntermediate Allylation Allylation Palladacycle\nIntermediate->Allylation Allylic Partner Oxindole Core Oxindole Core Allylation->Oxindole Core Further Steps Further Steps Oxindole Core->Further Steps This compound This compound Further Steps->this compound

Palladium-mediated synthesis workflow.

Biological Activity of this compound and Related Compounds

The primary biological activity investigated for compounds structurally related to this compound is the inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

Research has primarily focused on eseroline, the direct precursor to this compound. Eseroline has been shown to be a potent, competitive, and reversible inhibitor of AChE. The inhibitory constants (Ki) of eseroline against AChE from different sources have been determined, highlighting its significant inhibitory potential.

Table 1: Acetylcholinesterase (AChE) Inhibition by Eseroline

Enzyme SourceInhibition Constant (Ki) (µM)Reference
Electric Eel0.15 ± 0.08[5]
Human Red Blood Cells0.22 ± 0.10[5]
Rat Brain0.61 ± 0.12[5]

Note: While this data is for eseroline, it provides a strong indication of the potential AChE inhibitory activity of its methyl ether, this compound. However, direct quantitative data for this compound is currently limited in the scientific literature.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a generalized protocol for determining the AChE inhibitory activity of a compound, based on the widely used Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

  • Add the AChE enzyme solution to all wells except the blank.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Experimental Workflow for AChE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial Dilutions\nof this compound Serial Dilutions of this compound Add Reagents to\n96-well Plate Add Reagents to 96-well Plate Serial Dilutions\nof this compound->Add Reagents to\n96-well Plate AChE Solution AChE Solution AChE Solution->Add Reagents to\n96-well Plate DTNB Solution DTNB Solution DTNB Solution->Add Reagents to\n96-well Plate ATCI Substrate ATCI Substrate Add Substrate Add Substrate ATCI Substrate->Add Substrate Pre-incubation Pre-incubation Add Reagents to\n96-well Plate->Pre-incubation Pre-incubation->Add Substrate Measure Absorbance\n(412 nm) Measure Absorbance (412 nm) Add Substrate->Measure Absorbance\n(412 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance\n(412 nm)->Calculate % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Calculate % Inhibition->Plot Dose-Response Curve Determine IC50 Value Determine IC50 Value Plot Dose-Response Curve->Determine IC50 Value

Workflow for the in vitro AChE inhibition assay.

Signaling Pathways

Currently, there is a notable absence of published research specifically investigating the effects of this compound on cellular signaling pathways. The primary focus of existing studies has been on its synthesis and its direct enzymatic inhibition of acetylcholinesterase.

The inhibition of AChE by compounds like this compound would lead to an increase in acetylcholine levels in the synaptic cleft. This, in turn, would enhance the activation of both nicotinic and muscarinic acetylcholine receptors, thereby modulating downstream signaling cascades.

Hypothesized Downstream Effects of AChE Inhibition

G This compound This compound AChE AChE This compound->AChE Inhibition Acetylcholine Acetylcholine AChE->Acetylcholine Degradation Nicotinic AChR Nicotinic AChR Acetylcholine->Nicotinic AChR Activation Muscarinic AChR Muscarinic AChR Acetylcholine->Muscarinic AChR Activation Ion Influx\n(Na+, Ca2+) Ion Influx (Na+, Ca2+) Nicotinic AChR->Ion Influx\n(Na+, Ca2+) G-protein Activation G-protein Activation Muscarinic AChR->G-protein Activation Downstream Signaling Downstream Signaling Ion Influx\n(Na+, Ca2+)->Downstream Signaling G-protein Activation->Downstream Signaling

Hypothesized signaling consequences of AChE inhibition.

Future research is warranted to explore the direct and indirect effects of this compound on various signaling pathways to fully elucidate its pharmacological profile.

Conclusion and Future Directions

The research on this compound has primarily revolved around its chemical synthesis, establishing it as a valuable intermediate for more complex alkaloids like physostigmine. While its biological activity is strongly suggested by the potent acetylcholinesterase inhibitory effects of its parent compound, eseroline, direct and comprehensive pharmacological studies on this compound itself are lacking.

Future research should focus on:

  • Determining the specific IC50 and Ki values of this compound against acetylcholinesterase and butyrylcholinesterase.

  • Investigating other potential biological targets of this compound to explore a broader pharmacological profile.

  • Elucidating the effects of this compound on downstream cellular signaling pathways to understand its mechanism of action beyond simple enzyme inhibition.

A more thorough biological characterization of this compound will be crucial in determining its potential as a therapeutic agent or as a lead compound for the development of new drugs.

References

Methodological & Application

Total Synthesis of (-)-Esermethole: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of (-)-Esermethole, a key precursor to the acetylcholinesterase inhibitor (-)-physostigmine. The methodologies presented are derived from notable synthetic strategies developed by the research groups of Barbas and Zhang, offering versatile approaches to this important pyrroloindoline alkaloid.

Introduction

This compound is a crucial intermediate in the synthesis of (-)-physostigmine, a compound of significant interest in medicinal chemistry due to its role in the management of glaucoma and myasthenia gravis, and its potential applications in treating Alzheimer's disease. The development of efficient and stereoselective total syntheses of this compound is therefore a key focus in synthetic organic chemistry and drug development. This application note details two prominent and effective strategies for the total synthesis of this compound.

Synthetic Strategies Overview

Two distinct and powerful strategies for the total synthesis of this compound are presented:

  • Organocatalytic Asymmetric Michael Addition (Barbas et al.): This approach utilizes a highly enantioselective Michael addition of an oxindole to a nitroolefin, catalyzed by a thiourea-based organocatalyst. The resulting intermediate is then elaborated to this compound through a sequence of nitro group reduction and reductive cyclization.[1]

  • Palladium-Catalyzed Sequential Arylation-Allylation (Zhang et al.): This strategy employs a palladium-catalyzed one-pot reaction to construct the key C3-quaternary oxindole core. Subsequent oxidative cleavage of the allyl group followed by reductive amination and cyclization affords (±)-Esermethole.

The overall synthetic pathways are illustrated below.

Esermethole_Total_Synthesis_Pathways cluster_barbas Barbas Strategy cluster_zhang Zhang Strategy A1 5-Methoxy-1,3-dimethyloxindole C1 Michael Adduct A1->C1 Thiourea Catalyst B1 Nitroolefin B1->C1 D1 This compound C1->D1 1. Nitro Reduction 2. Reductive Cyclization A2 o-Bromoanilide C2 C3-Quaternary Oxindole A2->C2 Pd Catalyst, PPh3 B2 Allyl Carbonate B2->C2 D2 (±)-Esermethole C2->D2 1. Oxidative Cleavage 2. Reductive Aminocyclization

Figure 1: Comparative overview of the Barbas and Zhang synthetic strategies for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the pivotal steps in the syntheses developed by Barbas and Zhang.

Table 1: Key Reaction Data for the Barbas Synthesis

StepStarting MaterialsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (%)
Asymmetric Michael Addition5-Methoxy-1,3-dimethyloxindole, (E)-1-nitro-2-phenyletheneTakamoto's thiourea catalystTolueneRT249598
Reductive CyclizationMichael AdductH-Cube® (Pd/C), Methylamine, NaBH(OAc)3MeOH/DCMRT-75-

Table 2: Key Reaction Data for the Zhang Synthesis

StepStarting MaterialsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
Pd-Catalyzed Arylation-AllylationN-(2-bromophenyl)-N-methyl-2-phenylacetamidePd2(dba)3, PPh3, LiHMDSTHF754-685
Reductive AminocyclizationOxidative cleavage productNaBH(OAc)3DCMRT1260 (2 steps)

Experimental Protocols

Detailed experimental procedures for the key transformations in both synthetic routes are provided below.

Protocol 1: Asymmetric Michael Addition (Barbas et al.)[1]

This protocol describes the organocatalytic enantioselective conjugate addition of 5-methoxy-1,3-dimethyloxindole to a nitroolefin.

Workflow:

Barbas_Michael_Addition_Workflow reagents 1. Add oxindole, nitroolefin, and catalyst to toluene. stir 2. Stir at room temperature for 24 hours. reagents->stir quench 3. Concentrate the reaction mixture. stir->quench purify 4. Purify by flash column chromatography. quench->purify product Isolated Michael Adduct purify->product

Figure 2: Workflow for the asymmetric Michael addition step in the Barbas synthesis.

Materials:

  • 5-Methoxy-1,3-dimethyloxindole

  • (E)-1-nitro-2-phenylethene

  • Takamoto's thiourea catalyst (10 mol%)

  • Toluene, anhydrous

Procedure:

  • To a vial charged with 5-methoxy-1,3-dimethyloxindole (0.1 mmol) and Takamoto's thiourea catalyst (0.01 mmol) is added anhydrous toluene (1.0 mL).

  • (E)-1-nitro-2-phenylethene (0.12 mmol) is added to the solution.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired Michael adduct.

Protocol 2: Reductive Cyclization to this compound (Barbas et al.)[1]

This protocol details the conversion of the Michael adduct to this compound.

Workflow:

Barbas_Reductive_Cyclization_Workflow nitro_reduction 1. Reduce nitro group using H-Cube® with a Pd/C cartridge. amine_formation 2. React the resulting amine with methylamine. nitro_reduction->amine_formation cyclization 3. Perform reductive amination with NaBH(OAc)3. amine_formation->cyclization workup 4. Quench the reaction and perform an extractive workup. cyclization->workup purify 5. Purify by flash column chromatography. workup->purify product This compound purify->product

Figure 3: Workflow for the reductive cyclization to yield this compound.

Materials:

  • Michael adduct from Protocol 1

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Methylamine (2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • H-Cube® instrument with a 10% Pd/C CatCart®

Procedure:

  • The Michael adduct (0.1 mmol) is dissolved in a 1:1 mixture of MeOH and DCM (5 mL).

  • The solution is passed through the H-Cube® continuous-flow hydrogenation reactor (1 mL/min, 1 bar H2, 25 °C) equipped with a 10% Pd/C cartridge to reduce the nitro group.

  • The resulting solution containing the amine is concentrated in vacuo.

  • The crude amine is dissolved in DCM (2 mL), and methylamine (2.0 M in THF, 0.2 mL, 0.4 mmol) is added.

  • Sodium triacetoxyborohydride (0.3 mmol) is added, and the mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO3 solution and extracted with DCM.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated.

  • The residue is purified by flash column chromatography to yield this compound.

Protocol 3: Palladium-Catalyzed Sequential Arylation-Allylation (Zhang et al.)

This protocol describes the one-pot synthesis of the C3-quaternary oxindole core.

Materials:

  • N-(2-bromophenyl)-N-methyl-2-phenylacetamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Triphenylphosphine (PPh3)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF)

  • Allyl methyl carbonate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A mixture of Pd2(dba)3 (0.03 eq.) and PPh3 (0.06 eq.) in anhydrous THF is degassed and purged with nitrogen.

  • A solution of LiHMDS (1.5 eq.) is added, followed by a solution of the o-bromoanilide (1.0 eq.) in anhydrous THF.

  • The resulting mixture is stirred at 75 °C under nitrogen for 4-6 hours.

  • After cooling to room temperature, allyl methyl carbonate (1.5 eq.) is added.

  • The reaction mixture is stirred for an additional 12 hours at room temperature.

  • The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • The crude product is purified by flash column chromatography.

Conclusion

The synthetic protocols detailed in this application note provide robust and efficient methods for the total synthesis of this compound. The organocatalytic approach by Barbas and coworkers offers excellent enantioselectivity, while the palladium-catalyzed strategy by Zhang and his team presents a flexible and practical route to the core structure. These methodologies are valuable tools for researchers in synthetic chemistry and drug development, enabling access to this compound and its analogues for further investigation and application.

References

Chiral Synthesis of (-)-Esermethole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the leading enantioselective synthetic methods of (-)-Esermethole, a key precursor to the acetylcholinesterase inhibitor (-)-Physostigmine and its analogs. This guide focuses on three prominent and effective strategies: a highly enantioselective intramolecular cyanoamidation, an organocatalytic asymmetric Michael addition, and a palladium-catalyzed enantioselective domino Heck reaction.

Introduction

This compound is a crucial intermediate in the synthesis of various physostigmine-like alkaloids, which are of significant interest in the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. The stereospecific synthesis of the C3a all-carbon quaternary stereocenter of the hexahydropyrrolo[2,3-b]indole core is a formidable challenge. This document outlines three distinct and successful approaches to establishing this critical stereocenter with high enantioselectivity.

Comparative Summary of Chiral Synthesis Methods

The following table summarizes the key quantitative data for the three highlighted synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Synthetic Method Key Transformation Catalyst/Key Reagent Key Intermediate Yield Key Intermediate Enantiomeric Excess (ee) Overall Yield (from key intermediate) Reference
Intramolecular Cyanoamidation Enantioselective intramolecular cyanoamidation of an alkene-tethered cyanoformamide.Pd(0) with (R)-DTBM-SEGPHOS95%94% ee71% (2 steps)Douglas, 2011
Organocatalytic Michael Addition Asymmetric Michael addition of an oxindole to a nitroalkene.Takamoto's thiourea catalyst95%95% ee65% (3 steps)Barbas, 2009
Enantioselective Domino Heck Reaction Palladium-catalyzed enantioselective domino Heck/intermolecular C-H functionalization.Pd₂(dba)₃ with a chiral phosphoramidite ligand83%90% ee63% (2 steps)Zhu, 2015

Method 1: Enantioselective Intramolecular Cyanoamidation

This method, developed by Douglas and coworkers, utilizes a palladium-catalyzed intramolecular cyanoamidation to construct the critical all-carbon quaternary stereocenter. The key step involves the enantioselective cyclization of an alkene-tethered cyanoformamide.

Synthetic Pathway

G A Alkene-tethered Cyanoformamide B 3-allyl-3-cyano-oxindole A->B  Pd₂(dba)₃ (2.5 mol %) (R)-DTBM-SEGPHOS (5.5 mol %)  Ag₃PO₄ (10 mol %)  Toluene, 80 °C, 24 h C This compound B->C 1. H₂, Pd/C, MeOH 2. LiAlH₄, THF, reflux G cluster_0 Michael Addition A N-Boc-oxindole C Michael Adduct B Nitroalkene B->C D Amino Intermediate C->D  H₂, Raney Ni, MeOH E This compound D->E 1. (Boc)₂O, Et₃N, CH₂Cl₂ 2. NaH, Mel, THF 3. TFA, CH₂Cl₂ G cluster_0 Domino Heck / C-H Functionalization A N-Aryl Acrylamide C Oxindole-Oxadiazole Adduct B Oxadiazole B->C D This compound C->D 1. H₂, Pd/C, EtOAc 2. LiAlH₄, THF, reflux

Application Note and Protocol for the Purification of (-)-Esermethole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of the chiral indole alkaloid, (-)-Esermethole, using High-Performance Liquid Chromatography (HPLC). The protocol outlines a systematic approach, from initial analytical method development to preparative scale-up, to achieve high purity and enantiomeric excess of the target compound. This application note is intended to serve as a comprehensive guide for researchers involved in the synthesis, isolation, and characterization of chiral small molecules.

Introduction

This compound is a chiral indole alkaloid and a key intermediate in the synthesis of various physostigmine-like compounds, which are of significant interest in drug discovery due to their acetylcholinesterase inhibitory activity. The stereochemistry of these molecules is crucial for their biological function, necessitating robust analytical and preparative methods to ensure the enantiomeric purity of intermediates like this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such chiral compounds, offering high resolution and scalability.[1][2] This application note details a chiral HPLC method for the successful isolation of this compound.

Experimental Workflow

The overall workflow for the purification of this compound by HPLC involves several key stages, from initial sample preparation and analytical method development to the final preparative purification and purity analysis.

a cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Post-Purification A Crude Sample Preparation B Analytical HPLC Screening (Column & Mobile Phase) A->B Inject C Method Optimization B->C Refine D Scale-up Calculation C->D Optimized Method E Preparative HPLC Run D->E Load Sample F Fraction Collection E->F Monitor & Collect G Purity Analysis of Fractions F->G Analyze H Solvent Evaporation G->H Pool Pure Fractions I Final Product Characterization H->I Characterize

Figure 1: HPLC Purification Workflow for this compound.

Analytical Method Development

The initial step in developing a preparative purification method is to establish a robust analytical method that provides good resolution of the target compound from impurities.[3]

Recommended Instrumentation and Columns
  • HPLC System: An analytical HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are widely used for their broad enantiomeric recognition capabilities.[4][5] Screening of both cellulose and amylose-based columns is recommended.

    • Cellulose-based CSP (e.g., Chiralcel® OD-H)

    • Amylose-based CSP (e.g., Chiralpak® AD-H)

Mobile Phase Screening

For chiral separations on polysaccharide-based CSPs, normal phase, reversed-phase, and polar organic modes can be employed.[6][7]

Table 1: Mobile Phase Screening Conditions

ModeMobile Phase SystemGradient/IsocraticTypical Additives
Normal Phasen-Hexane / IsopropanolIsocratic0.1% Diethylamine (DEA) for basic analytes
Reversed PhaseAcetonitrile / WaterGradient or Isocratic0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Polar OrganicAcetonitrile / MethanolIsocratic0.1% Trifluoroacetic Acid (TFA)
Optimized Analytical Method (Example)

Based on typical separations of indole alkaloids, a normal phase method often provides good selectivity. The following table represents an example of optimized analytical conditions.

Table 2: Optimized Analytical HPLC Conditions

ParameterValue
Column Chiralpak® AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v) with 0.1% DEA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Preparative HPLC Protocol

Once an effective analytical separation is achieved, the method is scaled up for preparative purification.[3]

Scale-Up Calculations

The analytical method is scaled to a larger preparative column. The flow rate and sample load are adjusted proportionally to the cross-sectional area of the columns.

Preparative HPLC System and Conditions

Table 3: Preparative HPLC Conditions

ParameterValue
Column Chiralpak® AD, 10 µm, 20 x 250 mm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v) with 0.1% DEA
Flow Rate 18.9 mL/min (scaled from analytical)
Column Temperature Ambient
Detection UV at 254 nm
Sample Loading Up to 100 mg per injection (dissolved in a minimal amount of mobile phase)
Protocol
  • System Equilibration: Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound sample in the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Injection: Inject the prepared sample onto the column.

  • Fraction Collection: Monitor the chromatogram and collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

  • Pooling and Solvent Removal: Pool the fractions with the desired purity. Remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

The following table summarizes the expected results from the analytical and preparative purification of this compound.

Table 4: Summary of Expected Purification Results

ParameterAnalytical ScalePreparative Scale
Column Dimensions 4.6 x 250 mm20 x 250 mm
Particle Size 5 µm10 µm
Retention Time of this compound Approx. 8.5 minApprox. 8.5 min
Purity of Crude Sample ~90%~90%
Purity of Purified Product >99%>99%
Enantiomeric Excess (e.e.) >99%>99%
Recovery N/A>85%

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Resolution Inappropriate mobile phase or column.Screen different mobile phase compositions and/or a different chiral stationary phase. Adjust the percentage of the polar modifier.
Peak Tailing Secondary interactions with the stationary phase.For basic compounds like this compound, add a basic modifier like DEA to the mobile phase in normal phase mode.
Low Recovery Sample precipitation on the column.Ensure the sample is fully dissolved in the mobile phase before injection. Reduce the sample load.
Retention Time Shift Column degradation or changes in mobile phase composition.Ensure consistent mobile phase preparation. Flush the column with an appropriate solvent after use.

Conclusion

The described HPLC method provides a reliable and scalable approach for the purification of this compound. By systematically developing an analytical method and scaling it to a preparative level, high purity and high enantiomeric excess of the target compound can be achieved. This protocol can be adapted for the purification of other chiral small molecules and alkaloids.

References

Application Notes and Protocols for In Vitro Evaluation of (-)-Esermethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the in vitro evaluation of (-)-Esermethole, a compound of interest for its potential therapeutic applications in neurodegenerative diseases and inflammation. This document details the methodologies for assessing its activity as a cholinesterase inhibitor, an inhibitor of amyloid-beta aggregation, an anti-inflammatory agent, and a neuroprotective compound.

Overview of this compound

This compound is a physostigmine analog that has garnered interest for its potential pharmacological activities. As a close derivative of (-)-phenserine, a well-studied compound with known effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and amyloid precursor protein (APP) synthesis, this compound is hypothesized to exhibit a similar profile of biological activity. The following protocols are designed to investigate these potential effects in detail.

Quantitative Data Summary

Table 1: Cholinesterase Inhibitory Activity of (-)-Phenserine

Enzyme SourceCompoundIC50 (nM)
Human Acetylcholinesterase (AChE)(-)-Phenserine20 - 40
Human Butyrylcholinesterase (BChE)(-)-Phenserine50 - 100

Table 2: Inhibition of Amyloid-β (Aβ) Aggregation by (-)-Phenserine

Assay TypeCompoundEffect
Thioflavin T (ThT) Assay(-)-PhenserineInhibition of Aβ fibril formation

Table 3: Anti-Inflammatory Activity of (-)-Phenserine Analogs

Cell LineStimulantMeasured CytokineCompoundIC50 (µM)
RAW 264.7 MacrophagesLPSTNF-αPhenserine Analog~10 - 20
RAW 264.7 MacrophagesLPSIL-6Phenserine Analog~10 - 20

Table 4: Neuroprotective Activity of (-)-Phenserine

Cell LineToxic InsultAssayCompoundEffect
SH-SY5Y NeuroblastomaOxidative StressCell Viability (MTT)(-)-PhenserineIncreased cell survival
SH-SY5Y NeuroblastomaAβ-induced toxicityCell Viability (MTT)(-)-PhenserineIncreased cell survival

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the inhibitory activity of this compound on AChE and BChE.

Materials:

  • Acetylcholinesterase (from electric eel) or human recombinant AChE

  • Butyrylcholinesterase (from equine serum) or human recombinant BChE

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • In a 96-well plate, add 25 µL of each concentration of this compound.

  • Add 50 µL of AChE or BChE solution (0.1 U/mL in phosphate buffer) to each well.

  • Add 125 µL of DTNB solution (0.3 mM in phosphate buffer).

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE, 1.5 mM in phosphate buffer).

  • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined from the slope of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinesterase_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, DTNB, This compound) B Add this compound, Enzyme, and DTNB to 96-well plate A->B C Incubate (15 min, 37°C) B->C D Add Substrate (ATCI or BTCI) C->D E Measure Absorbance (412 nm, kinetic) D->E F Calculate % Inhibition and IC50 E->F

Workflow for Cholinesterase Inhibition Assay.
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol assesses the ability of this compound to inhibit the aggregation of Aβ peptide into fibrils.

Materials:

  • Amyloid-β (1-42) peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Phosphate buffer (50 mM, pH 7.4)

  • Thioflavin T (ThT)

  • This compound

  • Black 96-well microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Aβ(1-42) by dissolving it in HFIP and then evaporating the solvent to create a peptide film. Resuspend the film in phosphate buffer to a final concentration of 100 µM.

  • Prepare stock solutions of this compound in a suitable solvent and make serial dilutions.

  • In a black 96-well plate, mix 10 µL of the Aβ(1-42) solution (final concentration 10 µM) with 10 µL of each this compound concentration.

  • Add 80 µL of phosphate buffer containing ThT (final concentration 5 µM) to each well.

  • Incubate the plate at 37°C with continuous gentle shaking.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • The increase in ThT fluorescence indicates Aβ aggregation.

  • Plot fluorescence intensity versus time for each concentration of this compound.

  • The inhibitory effect is determined by the reduction in the final fluorescence intensity or the lag time of aggregation compared to the control without the inhibitor.

Abeta_Aggregation_Workflow A Prepare Aβ(1-42) and this compound solutions B Mix Aβ(1-42) and This compound in a 96-well plate A->B C Add Thioflavin T solution B->C D Incubate with shaking (37°C) C->D E Measure Fluorescence (Ex: 440 nm, Em: 485 nm) D->E F Analyze Inhibition of Aggregation E->F

Workflow for Aβ Aggregation Inhibition Assay.
Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol evaluates the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (for NO measurement)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the cell culture supernatant.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound.

  • Determine the IC50 values.

Anti_Inflammatory_Workflow A Seed RAW 264.7 cells B Pre-treat with This compound (1h) A->B C Stimulate with LPS (24h) B->C D Collect Supernatant C->D E Measure NO (Griess Assay) D->E F Measure Cytokines (ELISA) D->F G Calculate % Inhibition and IC50 E->G F->G

Workflow for Anti-Inflammatory Assay.
Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the neuroprotective potential of this compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as a neurotoxin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce neurotoxicity by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) for another 24 hours. Include a control group (no toxin) and a toxin-only group.

  • After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

  • The neuroprotective effect is determined by the increase in cell viability in the presence of this compound compared to the toxin-only group.

Neuroprotection_Workflow A Seed SH-SY5Y cells B Pre-treat with This compound (24h) A->B C Induce Neurotoxicity (H₂O₂ or 6-OHDA, 24h) B->C D Add MTT solution (4h) C->D E Add DMSO D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability F->G

Workflow for Neuroprotection Assay.

Signaling Pathways

Based on studies of the parent compound, phenserine, this compound may exert its neuroprotective and anti-inflammatory effects through the modulation of key signaling pathways.

Pro-survival Signaling Pathways in Neuroprotection

Phenserine has been shown to activate pro-survival pathways such as the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways. Activation of these cascades can lead to the expression of genes involved in cell survival and protection against apoptosis.

Neuroprotection_Pathway cluster_0 This compound cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cluster_4 Cellular Response Esermethole Esermethole Receptor Receptor Esermethole->Receptor PKC PKC Receptor->PKC ERK ERK PKC->ERK CREB CREB ERK->CREB Survival_Genes Pro-survival Genes CREB->Survival_Genes Neuroprotection Neuroprotection (Anti-apoptosis) Survival_Genes->Neuroprotection

Putative Neuroprotective Signaling Pathway.
Inhibition of Pro-inflammatory Signaling

The anti-inflammatory effects of compounds like this compound are often mediated by the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes.

Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimulus cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Esermethole This compound Esermethole->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Inflammatory_Genes

Putative Anti-Inflammatory Signaling Pathway.

Application Notes and Protocols for Developing a Biological Assay for (-)-Esermethole Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Esermethole, also known as (-)-O-Methyleseroline, is a physostigmine analog. Its structural similarity to eseroline, a known potent and reversible inhibitor of acetylcholinesterase (AChE), suggests that this compound may also exhibit anticholinesterase activity.[1][2] Furthermore, eseroline has been reported to possess opioid agonist properties.[2] Therefore, a comprehensive biological evaluation of this compound should investigate its activity on both acetylcholinesterase and opioid receptors.

These application notes provide detailed protocols for establishing in vitro assays to characterize the biological activity of this compound. The primary objectives of these assays are to determine the potency of this compound as an AChE inhibitor and to characterize its interaction with opioid receptors, including its binding affinity and functional activity.

Data Presentation

The following table summarizes the known quantitative data for the related compound, eseroline, and provides a template for recording the experimental data for this compound.

CompoundTargetAssay TypeParameterValueSource
EserolineAcetylcholinesterase (Electric Eel)Enzyme InhibitionK_i0.15 ± 0.08 µM[2]
EserolineAcetylcholinesterase (Human RBC)Enzyme InhibitionK_i0.22 ± 0.10 µM[2]
EserolineAcetylcholinesterase (Rat Brain)Enzyme InhibitionK_i0.61 ± 0.12 µM[2]
EserolineButyrylcholinesterase (Horse Serum)Enzyme InhibitionK_i208 ± 42 µM[2]
This compound Acetylcholinesterase Enzyme Inhibition IC_50 To be determined
This compound Opioid Receptor (e.g., mu) Receptor Binding K_i To be determined
This compound Opioid Receptor (e.g., mu) Functional Assay (cAMP) EC_50 To be determined

Experimental Protocols

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound

  • Positive control inhibitor (e.g., eserine)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in phosphate buffer. The final concentration of DMSO in the assay should be kept below 1%.

    • Prepare a stock solution of the positive control inhibitor.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 75 mM solution of ATCI in phosphate buffer.

    • Prepare the AChE enzyme solution in phosphate buffer to a final concentration that gives a linear reaction rate over the measurement period.

  • Assay Procedure:

    • To each well of a 96-well plate, add 25 µL of the appropriate this compound dilution or control (buffer for uninhibited control, positive control inhibitor).

    • Add 50 µL of the AChE enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • To initiate the reaction, add 25 µL of the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of AChE activity, by fitting the data to a suitable dose-response curve.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific opioid receptor subtype (e.g., mu-opioid receptor).

Materials:

  • Cell membranes prepared from cells expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells)

  • Radioligand specific for the mu-opioid receptor (e.g., [³H]DAMGO)

  • This compound

  • Unlabeled competing ligand for non-specific binding determination (e.g., naloxone)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Radioligand and cell membranes.

      • Non-specific Binding: Radioligand, cell membranes, and a high concentration of unlabeled competing ligand (e.g., 10 µM naloxone).

      • Competitive Binding: Radioligand, cell membranes, and varying concentrations of this compound.

  • Incubation:

    • To each well, add the appropriate components as described above. The final assay volume is typically 200 µL.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that displaces 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mu-Opioid Receptor Functional Assay (cAMP Inhibition)

This protocol measures the functional activity of this compound as an agonist or antagonist at the mu-opioid receptor by quantifying its effect on forskolin-stimulated cAMP production. Mu-opioid receptors are G_i/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Materials:

  • Cells expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • Forskolin

  • Reference agonist (e.g., DAMGO)

  • Reference antagonist (e.g., naloxone)

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA, or other suitable format)

  • 96-well cell culture plate

Protocol:

  • Cell Culture and Plating:

    • Culture the cells expressing the mu-opioid receptor under standard conditions.

    • Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Agonist Mode Assay:

    • Prepare serial dilutions of this compound and the reference agonist in assay buffer.

    • Remove the culture medium from the cells and replace it with the compound dilutions.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate the plate at 37°C for 30 minutes.

  • Antagonist Mode Assay (Optional):

    • To determine if this compound has antagonist activity, pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.

    • Then, add a fixed concentration of the reference agonist (e.g., its EC80) to the wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of the maximal effect) and the Emax (maximal effect).

    • Antagonist Mode: Plot the cAMP levels against the logarithm of the this compound concentration in the presence of the reference agonist. Determine the IC50 value for the inhibition of the agonist response.

Visualizations

experimental_workflow cluster_ache Acetylcholinesterase Inhibition Assay cluster_binding Opioid Receptor Binding Assay cluster_functional Opioid Receptor Functional Assay (cAMP) AChE_prep Prepare AChE, Substrate (ATCI), and DTNB Solutions Incubate_ache Incubate AChE with This compound AChE_prep->Incubate_ache Eser_dilute_ache Prepare Serial Dilutions of this compound Eser_dilute_ache->Incubate_ache React_ache Initiate Reaction with ATCI and Measure Absorbance at 412 nm Incubate_ache->React_ache Calc_IC50_ache Calculate % Inhibition and Determine IC50 React_ache->Calc_IC50_ache Membrane_prep Prepare Cell Membranes with Opioid Receptors Incubate_bind Incubate Membranes with Radioligand and this compound Membrane_prep->Incubate_bind Eser_dilute_bind Prepare Serial Dilutions of this compound Eser_dilute_bind->Incubate_bind Filter_wash Filter and Wash to Separate Bound and Free Ligand Incubate_bind->Filter_wash Quantify_bind Quantify Bound Radioactivity Filter_wash->Quantify_bind Calc_Ki Calculate Ki from IC50 Quantify_bind->Calc_Ki Cell_plate Plate Cells Expressing Opioid Receptors Stimulate_cells Treat Cells with this compound and Forskolin Cell_plate->Stimulate_cells Eser_dilute_func Prepare Serial Dilutions of this compound Eser_dilute_func->Stimulate_cells Measure_cAMP Lyse Cells and Measure cAMP Levels Stimulate_cells->Measure_cAMP Calc_EC50 Determine EC50 and Emax Measure_cAMP->Calc_EC50

Caption: Experimental workflows for assaying this compound activity.

mu_opioid_signaling Esermethole This compound (Agonist) MOR Mu-Opioid Receptor (GPCR) Esermethole->MOR Binds to G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Mu-opioid receptor signaling pathway.

References

Application Notes and Protocols for the Quantification of (-)-Esermethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Esermethole is a chemical compound structurally related to physostigmine, a well-known cholinesterase inhibitor. Due to its potential pharmacological activities, robust and reliable analytical methods for the quantification of this compound in various matrices are crucial for preclinical and clinical research, including pharmacokinetic, metabolism, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The methodologies described are based on established analytical principles for structurally similar compounds, such as physostigmine and other eserine analogs, and provide a strong foundation for developing and validating specific assays for this compound.

Analytical Methods Overview

The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, potentially requiring derivatization of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be coupled with Ultraviolet (UV), Fluorescence (FLD), or Electrochemical (ECD) detection. The choice of detector depends on the required sensitivity and the properties of the analyte and the matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[1] This technique is particularly well-suited for analyzing complex biological matrices such as plasma, serum, and tissue homogenates.[2]

Quantitative Data Summary

Table 1: HPLC-Based Methods for Analogs

ParameterHPLC-FLD for Physostigmine in PlasmaHPLC-UV for Eserine in Transdermal Patches
Linearity Range 0.5 - 25 ng/mL0.5 - 10 µg/mL[3]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.055 µg/mL[3]
Limit of Detection (LOD) 0.025 ng/mL0.018 µg/mL[3]
Accuracy (% Recovery) 92%Not Reported
Precision (%RSD) Intra-day: 3.8 - 5.3%, Inter-day: 1.8 - 3.6%< 2.0%[3]
Internal Standard DimethylphysostigmineNot specified

Table 2: LC-MS/MS-Based Methods for Analogs

ParameterExpected Performance for this compound in Rat Plasma
Linearity Range 1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) ≤15%
Internal Standard A structurally similar and stable isotope-labeled compound

Experimental Protocols

The following are detailed protocols that can be adapted for the quantification of this compound.

Protocol 1: Quantification of this compound in Rodent Plasma by LC-MS/MS

This protocol provides a robust method for the sensitive and selective quantification of this compound in a biological matrix, which is essential for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound or a close structural analog).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by direct infusion of a standard solution.

    • Internal Standard: To be determined by direct infusion of a standard solution.

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.[4] Key validation parameters include:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative).

Protocol 2: Quantification of this compound in a Pharmaceutical Formulation by HPLC-UV

This protocol is suitable for the quality control and assay of this compound in a formulated drug product.

1. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh and finely powder a representative sample of the pharmaceutical formulation.

    • Transfer a portion of the powder equivalent to a known amount of this compound into a volumetric flask.

    • Add a suitable solvent (e.g., methanol) to dissolve the active ingredient.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to the mark with the solvent and mix well.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution mode. The exact ratio should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detection Wavelength: To be determined by obtaining the UV spectrum of this compound (a wavelength around 240-260 nm is a likely starting point based on the physostigmine structure).

3. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample preparation by interpolating its peak area from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

The primary mechanism of action for this compound is expected to be the inhibition of acetylcholinesterase (AChE), similar to its analog physostigmine. This inhibition leads to an increase in the concentration of acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic neurotransmission.[5][6]

Cholinesterase_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase (ChAT) Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh ACh_vesicle Vesicular ACh Transporter (VAChT) ACh_released ACh ACh_vesicle->ACh_released ACh->ACh_vesicle AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor (Muscarinic/Nicotinic) ACh_released->AChR Binds Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Esermethole This compound Esermethole->AChE Inhibits Signal_Transduction Signal Transduction AChR->Signal_Transduction Activates

Caption: Cholinesterase inhibition signaling pathway.

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation 1. Extraction LC_Separation LC Separation (Reversed-Phase C18) Preparation->LC_Separation 2. Injection Ionization Ionization (ESI+) LC_Separation->Ionization 3. Elution MS_Analysis MS/MS Analysis (Triple Quadrupole) Ionization->MS_Analysis 4. Ion Transfer Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing 5. Detection

Caption: General workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for (-)-Esermethole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Esermethole is a synthetic compound that is an analog of physostigmine, a naturally occurring acetylcholinesterase inhibitor. Due to its structural similarity to physostigmine and its metabolite, eseroline, this compound is of interest for research in cholinergic pharmacology and drug development. These application notes provide guidelines for the handling, storage, and use of this compound in a research setting.

Disclaimer: Limited publicly available data exists for this compound. Much of the information regarding its stability and handling is inferred from data on its structural analogs, physostigmine and eseroline. Researchers should independently validate these recommendations for their specific applications.

Physicochemical Properties and Data Presentation

This compound is a small molecule with the following properties:

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O[1]
Molecular Weight 232.32 g/mol [1]
IUPAC Name (3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole[1]
CAS Number 65166-97-4[1]
XLogP3 1.1[1]

Handling and Storage Guidelines

Proper handling and storage are crucial to maintain the integrity of this compound. As an analog of physostigmine, it is likely susceptible to degradation under certain conditions.

General Handling
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Storage Conditions

Based on the known instability of its analog physostigmine, which turns red on exposure to heat, light, air, and traces of metals, the following storage conditions are recommended for this compound.[2]

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.[2]Low temperatures slow down chemical degradation.
Light Protect from light by storing in an amber vial or a light-blocking container.[2]To prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize oxidation. Physostigmine is known to be air-sensitive.[2]
Form Store as a solid powder.Solutions are generally less stable than the solid form.
Solution Stability

The stability of this compound in solution is expected to be dependent on pH, solvent, and temperature. For its analog, physostigmine, aqueous solutions are more stable under slightly acidic and anaerobic conditions.[3]

ConditionRecommendationRationale
pH Prepare aqueous solutions in a slightly acidic buffer (pH ~3.4 was found to be optimal for anaerobic physostigmine solutions).[3]To minimize pH-dependent hydrolysis.
Solvent For biological assays, prepare stock solutions in anhydrous DMSO or ethanol.[4] Further dilutions into aqueous buffers or cell culture media should be done immediately before use.To ensure solubility and minimize hydrolysis.
Storage of Solutions Prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -80°C under an inert atmosphere and protected from light. Avoid repeated freeze-thaw cycles.To minimize degradation in solution.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000

    • For 1 mL of a 10 mM stock solution:

    • Mass = 0.010 mol/L × 0.001 L × 232.32 g/mol × 1000 = 2.32 mg

  • Weighing:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 2.32 mg of this compound powder into the tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex until the solid is completely dissolved. The solution should be clear.

  • Storage:

    • Store the 10 mM stock solution in small aliquots at -20°C or -80°C, protected from light.[2]

Preparation of Working Solutions for Cell Culture

Important: The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%, ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]

Procedure:

  • Thaw a frozen aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution:

    • Intermediate Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to obtain a 10 µM solution.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental wells.

  • Use Immediately: Use the prepared working solutions immediately.

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

This protocol is a general guideline for determining the AChE inhibitory activity of this compound. Optimization may be required.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • AChE solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to give a linear reaction rate for at least 10 minutes.

    • ATCI solution: Prepare a stock solution of ATCI in deionized water.

    • DTNB solution: Prepare a stock solution of DTNB in phosphate buffer.

    • This compound dilutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer and ATCI solution (no enzyme).

    • Control wells (100% activity): Add buffer, DTNB, vehicle (DMSO), and AChE solution.

    • Test wells: Add buffer, DTNB, AChE solution, and the this compound dilutions.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI solution to all wells (except the blank) to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every 60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (velocity) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] × 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

As a physostigmine analog, this compound is expected to act as an acetylcholinesterase inhibitor, thereby increasing the concentration of acetylcholine in the synaptic cleft. This leads to enhanced activation of both muscarinic and nicotinic acetylcholine receptors.

Cholinergic Signaling Pathway

The following diagram illustrates the general mechanism of cholinergic neurotransmission and the presumed site of action for this compound.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline ach_synthesis ACh Synthesis choline->ach_synthesis acetyl_coa Acetyl-CoA acetyl_coa->ach_synthesis ach_vesicle ACh ach_synthesis->ach_vesicle vesicular_transporter Vesicular ACh Transporter ach_vesicle->vesicular_transporter ach_release ACh Release vesicular_transporter->ach_release action_potential Action Potential calcium_influx Ca²⁺ Influx action_potential->calcium_influx calcium_influx->ach_release ach_synapse ACh ach_release->ach_synapse ache AChE ach_synapse->ache Hydrolysis muscarinic_receptor Muscarinic Receptor (GPCR) ach_synapse->muscarinic_receptor nicotinic_receptor Nicotinic Receptor (Ion Channel) ach_synapse->nicotinic_receptor choline_reuptake Choline Reuptake ache->choline_reuptake esermethole This compound (Inhibitor) esermethole->ache Inhibition choline_transporter Choline Transporter choline_reuptake->choline_transporter choline_transporter->choline signal_transduction Signal Transduction (e.g., G-protein activation, ion influx) muscarinic_receptor->signal_transduction nicotinic_receptor->signal_transduction cellular_response Cellular Response signal_transduction->cellular_response

Caption: Presumed mechanism of this compound in the cholinergic synapse.

Experimental Workflow for In Vitro AChE Inhibition Assay

The following diagram outlines the general workflow for conducting an in vitro acetylcholinesterase inhibition assay.

AChE_Inhibition_Workflow start Start reagent_prep Prepare Reagents: - AChE Solution - DTNB Solution - ATCI Solution - this compound Dilutions start->reagent_prep plate_setup Set up 96-well Plate: - Blank Wells - Control Wells (100% Activity) - Test Wells (with Inhibitor) reagent_prep->plate_setup pre_incubation Pre-incubate Plate (e.g., 15 min at RT) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add ATCI Substrate) pre_incubation->reaction_initiation kinetic_measurement Measure Absorbance at 412 nm (Kinetic Mode) reaction_initiation->kinetic_measurement data_analysis Data Analysis: - Calculate Reaction Rates - Calculate % Inhibition - Determine IC₅₀ kinetic_measurement->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro acetylcholinesterase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: (-)-Esermethole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of (-)-Esermethole. It is designed for researchers, scientists, and drug development professionals to help navigate the challenges of this multi-step synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of this compound?

A1: The synthesis of this compound typically involves several critical transformations that require careful control over reaction conditions. These include the formation of the oxindole core, the creation of the quaternary stereocenter, the diastereoselective cyclization to form the pyrroloindoline skeleton, and the final methylation of the eseroline intermediate. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.

Q2: How can I control the stereochemistry during the synthesis?

A2: Controlling the stereochemistry, particularly at the C3a and C8a positions of the pyrroloindoline core, is crucial.[1] This is often achieved through asymmetric catalysis or the use of chiral auxiliaries. For instance, in syntheses involving a Michael addition to a nitroolefin, a chiral thiourea catalyst can be employed to achieve high enantioselectivity.[2] In intramolecular cycloaddition approaches, the stereochemistry of the starting material will dictate the stereochemical outcome of the cyclization. Careful selection of catalysts, reagents, and reaction conditions is paramount for achieving the desired diastereoselectivity.

Q3: What are the common methods for purifying this compound and its intermediates?

A3: Purification of this compound and its synthetic intermediates typically relies on standard organic chemistry techniques. Flash column chromatography on silica gel is a common method for separating the desired product from starting materials, reagents, and byproducts.[3] Crystallization can also be an effective technique for obtaining highly pure compounds, particularly for solid intermediates or the final product. For challenging separations, especially of diastereomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[4]

Q4: What are the expected spectroscopic signatures for this compound?

A4: While specific spectroscopic data can vary slightly depending on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Characteristic signals for the aromatic protons, the methoxy group, the N-methyl groups, and the protons of the pyrrolidine and indoline rings.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon (if applicable in an intermediate), the methoxy carbon, and the aliphatic carbons of the fused ring system.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₁₄H₂₀N₂O).

  • Chiral HPLC: A single peak on a suitable chiral column when analyzing an enantiomerically pure sample, which is essential for confirming the stereochemical integrity.[5]

Troubleshooting Guides

Guide 1: Palladium-Catalyzed Oxindole Synthesis

This guide addresses common issues in the palladium-catalyzed synthesis of the oxindole core, a key intermediate in some synthetic routes to this compound.[6]

Problem: Low or no yield of the desired oxindole product.

Potential CauseTroubleshooting StepExpected Outcome
Catalyst Deactivation Use a fresh palladium precursor and ensure anaerobic conditions. Consider using a more robust ligand, such as a bulky electron-rich phosphine or an N-heterocyclic carbene (NHC).Improved catalyst lifetime and increased product yield.
Incorrect Ligand Choice Screen a variety of phosphine or NHC ligands to find the optimal one for your specific substrate.Identification of a ligand that promotes efficient catalytic turnover.
Suboptimal Base The choice of base is critical. Screen different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu).Enhanced reaction rate and higher conversion to the product.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C.Increased reaction rate and improved yield.

Experimental Protocol: General Procedure for Palladium-Catalyzed α-Arylation of an Amide

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the α-haloanilide starting material (1.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine or NHC ligand (4-10 mol%).

  • Add the appropriate anhydrous solvent (e.g., toluene, dioxane, or DMF).

  • Add the base (e.g., NaOtBu or K₂CO₃, 2.0-3.0 equiv.).

  • Stir the reaction mixture at the optimized temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Troubleshooting Low Yield in Pd-Catalyzed Oxindole Synthesis

G start Low Yield in Pd-Catalyzed Reaction check_reagents Verify Reagent Purity and Dryness start->check_reagents check_conditions Confirm Inert Atmosphere and Temperature check_reagents->check_conditions optimize_ligand Screen Different Ligands check_conditions->optimize_ligand optimize_base Screen Different Bases optimize_ligand->optimize_base optimize_temp Optimize Reaction Temperature optimize_base->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low yield in palladium-catalyzed oxindole synthesis.

Guide 2: Diastereoselective Reductive Cyclization

This section focuses on troubleshooting the reductive cyclization step to form the pyrroloindoline ring system, a crucial step in many this compound syntheses.[2]

Problem: Low diastereoselectivity or formation of undesired stereoisomers.

Potential CauseTroubleshooting StepExpected Outcome
Incorrect Reducing Agent Screen various reducing agents (e.g., NaBH₄, LiAlH₄, H₂/Pd-C). The choice of reducing agent can influence the stereochemical outcome.Identification of a reducing agent that favors the formation of the desired diastereomer.
Suboptimal Temperature Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C) to enhance kinetic control and improve diastereoselectivity.Increased diastereomeric ratio in favor of the desired product.
Solvent Effects The polarity of the solvent can influence the transition state geometry. Screen a range of solvents with varying polarities.Improved diastereoselectivity.
Steric Hindrance If using a substrate with a chiral auxiliary, the steric bulk of the auxiliary can direct the approach of the reducing agent. Consider modifying the auxiliary if poor selectivity is observed.Enhanced facial selectivity leading to the desired diastereomer.

Experimental Protocol: General Procedure for Reductive Cyclization

  • Dissolve the nitro-oxindole precursor (1.0 equiv.) in a suitable anhydrous solvent (e.g., methanol, THF, or diethyl ether) under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Slowly add the reducing agent (e.g., NaBH₄, 2.0-5.0 equiv.) portion-wise, monitoring for gas evolution.

  • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography and determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

Signaling Pathway for Diastereoselectivity Control

G substrate Acyclic Precursor transition_state Transition State substrate->transition_state reducing_agent Reducing Agent reducing_agent->transition_state solvent Solvent solvent->transition_state temperature Temperature temperature->transition_state product_syn Desired Diastereomer (syn) transition_state->product_syn product_anti Undesired Diastereomer (anti) transition_state->product_anti G start Incomplete Eseroline Methylation check_sm Starting Material Remaining? start->check_sm increase_reagents Increase Equivalents of Base and/or Methylating Agent check_sm->increase_reagents Yes check_byproducts Byproducts Observed? check_sm->check_byproducts No success Successful Methylation increase_reagents->success n_methylation N-Methylation Observed? check_byproducts->n_methylation Yes milder_conditions Use Milder Conditions/ Less Reactive Reagent n_methylation->milder_conditions Yes decomposition Decomposition Products? n_methylation->decomposition No milder_conditions->success inert_atmosphere Ensure Inert Atmosphere and Degassed Solvents decomposition->inert_atmosphere Yes decomposition->success No inert_atmosphere->success

References

Technical Support Center: Optimizing (-)-Esermethole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Esermethole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic routes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of this compound that commonly lead to low yields?

A1: Based on reported synthetic routes, two of the most critical stages are the construction of the C3a quaternary stereocenter and the subsequent cyclization to form the pyrroloindoline core. Specifically, the Michael addition of an indole derivative to a nitroolefin and the subsequent reductive cyclization are steps where optimization is often necessary to achieve high yields and diastereoselectivity.

Q2: Are there any common side reactions to be aware of during the synthesis?

A2: Yes, in the synthesis of physostigmine and its analogs, several side reactions can occur. During the formation of the indole ring via methods like the Fischer indole synthesis, incomplete cyclization or the formation of regioisomers can be an issue. In the Michael addition step, dialkylation of the indole nitrogen is a potential side reaction, although modern methods often provide high selectivity for C3-alkylation. During the reductive cyclization, over-reduction or the formation of diastereomeric mixtures are common challenges.

Q3: What are the recommended purification methods for this compound and its intermediates?

A3: Purification of this compound and its synthetic intermediates typically relies on column chromatography. Silica gel is the most common stationary phase. The choice of eluent system will depend on the polarity of the specific compound. A gradient elution is often employed to effectively separate the desired product from starting materials, reagents, and byproducts. Careful monitoring of fractions by thin-layer chromatography (TLC) is crucial to maximize recovery of the pure product.

Troubleshooting Guide

Problem 1: Low Yield in the Michael Addition to Form the C3a Quaternary Center

Low yields in the conjugate addition of an indole nucleophile to a nitroalkene are a frequent challenge. This step is crucial for establishing the all-carbon quaternary center at the C3a position of the pyrroloindoline core.

Potential Cause Recommended Solution
Low reactivity of the indole nucleophile Ensure the indole nitrogen is appropriately protected (e.g., with a Boc or benzyl group) to enhance its nucleophilicity at the C3 position. The choice of solvent can also influence reactivity; consider screening aprotic solvents of varying polarity.
Inefficient catalysis The choice of catalyst is critical for achieving high yield and enantioselectivity. For the Michael addition of indoles to nitroolefins, organocatalysts such as thiourea derivatives (e.g., Takamoto's catalyst) have been shown to be effective.[1] Optimize catalyst loading, as excess catalyst can sometimes lead to side reactions.
Side reactions N-alkylation of the indole can compete with the desired C3-alkylation. Using a bulky protecting group on the indole nitrogen can disfavor N-alkylation. The reaction temperature should be carefully controlled, as higher temperatures can lead to side product formation.
Reversibility of the Michael addition The retro-Michael reaction can decrease the overall yield. It is important to choose conditions that favor the forward reaction. Sometimes, trapping the product in a subsequent step can prevent the reverse reaction.
Problem 2: Poor Diastereoselectivity or Low Yield in the Reductive Cyclization

The reductive cyclization of the nitro group followed by intramolecular amination is a key step to form the cis-fused pyrroloindoline ring system.

Potential Cause Recommended Solution
Incomplete reduction of the nitro group Ensure sufficient equivalents of the reducing agent are used. Common reducing agents for this transformation include H₂ with a palladium catalyst (e.g., Pd/C) or other metal hydrides. Reaction time and hydrogen pressure (for catalytic hydrogenation) should be optimized.
Formation of diastereomers The stereochemical outcome of the cyclization is crucial for obtaining the desired cis-fused ring system. The choice of reducing agent and reaction conditions can influence the diastereoselectivity. Screening different reduction conditions (e.g., different catalysts, solvents, temperatures) is recommended.
Intermolecular side reactions At low concentrations, intramolecular cyclization is favored. Ensure the reaction is run at an appropriate concentration to minimize intermolecular side reactions. Slow addition of the substrate to the reaction mixture can also be beneficial.
Catalyst poisoning Impurities in the starting material or solvent can poison the catalyst, leading to incomplete reaction. Ensure all materials are of high purity.

Experimental Protocols

Key Experiment: Enantioselective Michael Addition (Adapted from the Barbas Synthesis)[1]

This protocol describes the organocatalyzed Michael addition of a protected indole derivative to a nitroolefin, a key step in a formal synthesis of this compound.

Materials:

  • N-Boc-3-substituted indole

  • trans-β-nitrostyrene derivative

  • Takamoto's thiourea catalyst (or similar organocatalyst)

  • Anhydrous, degassed solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the N-Boc-3-substituted indole (1.0 eq) and the Takamoto's catalyst (0.1 eq).

  • Dissolve the solids in the anhydrous solvent.

  • Add the trans-β-nitrostyrene derivative (1.2 eq) to the solution at the desired temperature (e.g., room temperature or below).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Michael adduct.

Key Experiment: Reductive Cyclization to form the Pyrroloindoline Core[1]

This protocol outlines the reduction of the nitro group and subsequent intramolecular cyclization to yield the core structure of this compound.

Materials:

  • Michael adduct from the previous step

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen source (e.g., H₂ gas balloon or Parr hydrogenator)

  • Anhydrous solvent (e.g., methanol, ethyl acetate)

Procedure:

  • Dissolve the Michael adduct in the anhydrous solvent in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can then be carried forward or purified by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Catalysts for the Asymmetric Michael Addition

CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Takamoto's CatalystToluene259295
Jørgensen-Hayashi CatalystCH₂Cl₂08590
Cinchona Alkaloid-derived ThioureaTHF-208892

Note: The data in this table is illustrative and based on typical results reported for similar reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Workflow start Low Yield in this compound Synthesis step1 Identify Problematic Step start->step1 step2a Michael Addition step1->step2a step2b Reductive Cyclization step1->step2b step3a Check Reagent Purity & Catalyst Activity step2a->step3a Low Conversion step3b Optimize Reaction Conditions (Solvent, Temp.) step2a->step3b Low Selectivity step3c Investigate Side Reactions (e.g., N-alkylation) step2a->step3c Byproduct Formation step4a Check Reducing Agent & Catalyst step2b->step4a Incomplete Reaction step4b Optimize H₂ Pressure & Reaction Time step2b->step4b Slow Reaction step4c Address Diastereoselectivity Issues step2b->step4c Incorrect Isomer end Improved Yield step3a->end step3b->end step3c->end step4a->end step4b->end step4c->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Signaling Pathway for a Catalytic Asymmetric Michael Addition

Catalytic_Cycle catalyst Thiourea Catalyst complex Catalyst-Nitroolefin Complex catalyst->complex Activation indole Indole Derivative indole->complex Nucleophilic Attack nitroolefin Nitroolefin nitroolefin->complex adduct Michael Adduct complex->adduct C-C Bond Formation product_release Product Release adduct->product_release product_release->catalyst Catalyst Regeneration

Caption: Catalytic cycle for the asymmetric Michael addition.

References

Technical Support Center: (-)-Esermethole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing reaction byproducts during the synthesis of (-)-Esermethole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected peaks in the HPLC analysis of my crude this compound product. What could be the origin of these impurities?

A1: Unexpected peaks in your HPLC chromatogram can originate from several sources throughout the synthetic process. These can be broadly categorized as organic impurities and inorganic impurities.[1][2]

  • Organic Impurities: These are the most common and can include:

    • Starting Materials and Intermediates: Incomplete reactions can lead to the carryover of starting materials or intermediates into the final product.[2]

    • Byproducts from Side Reactions: The reactants or intermediates may undergo alternative reaction pathways, leading to the formation of structurally related byproducts.

    • Degradation Products: this compound, or its precursors, may degrade under the reaction conditions (e.g., heat, light, pH) or during storage.[3][4] Common degradation pathways include hydrolysis and oxidation.[4][5]

    • Reagents, Ligands, and Catalysts: Components of the reaction mixture that are not fully removed during workup and purification can appear as impurities.[6]

  • Inorganic Impurities: These can include residual catalysts (e.g., palladium), reagents, or inorganic salts.[2]

Q2: My reaction yield for this compound is consistently low, and I suspect byproduct formation. How can I investigate this?

A2: Low yields are often indicative of competing side reactions or product degradation. A systematic approach is necessary to identify the cause:

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This can help you visualize the consumption of starting materials and the formation of the desired product alongside any major byproducts.

  • Mass Balance Analysis: Carefully account for the mass of all isolated materials after the reaction and purification. A significant loss of mass could suggest the formation of volatile byproducts or materials that are not easily isolated.

  • Stress Testing: Deliberately subject your starting materials, intermediates, and final product to more severe conditions (e.g., higher temperature, extreme pH, exposure to light and air) to intentionally generate degradation products.[7] This can provide insight into potential degradation pathways under your reaction conditions.

Q3: What are some potential byproducts I should look for based on common synthetic routes to this compound?

A3: While specific byproducts are highly dependent on the exact synthetic route, here are some general possibilities based on published methods:

  • Routes involving Michael Addition to Nitroolefins: Incomplete reduction of the nitro group can lead to nitro-containing impurities.[8] Side reactions of the indolinone starting material are also possible.

  • Palladium-Mediated Sequential Arylation–Allylation: Incomplete coupling reactions can result in the presence of starting materials (o-bromoanilides) or intermediates. Homocoupling of reactants is another potential side reaction.[9]

  • Intramolecular Cycloaddition Reactions: The formation of stereoisomers or regioisomers is a common challenge in cycloaddition reactions.[10] In some cases, a minor product from a "crossed orientation" of the cycloaddition has been reported.[10]

Byproduct Data Summary

The following table is a template for summarizing quantitative data on identified byproducts. As specific byproduct data for this compound synthesis is not extensively published, this table uses hypothetical data for illustrative purposes.

Impurity IDRetention Time (min)Relative Retention Time (RRT)Proposed StructureMass (m/z)Abundance (%)Identification Method
IMP-015.80.85Starting Material X[Value]1.2LC-MS, NMR
IMP-027.21.05Diastereomer of this compound232.320.8Chiral HPLC, LC-MS
IMP-039.11.33Oxidized Product248.320.5LC-MS/MS, NMR
IMP-0411.51.68Dimerized Byproduct464.640.3HRMS, NMR

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This is a general method and should be optimized for your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude or purified product in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification

This protocol is intended for obtaining mass information on unknown impurities.

  • LC System: Use an HPLC or UHPLC system with a gradient and column similar to the impurity profiling method described above.

  • Mass Spectrometer: Couple the LC system to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Ionization Source: Use Electrospray Ionization (ESI) in positive ion mode, as this compound contains basic nitrogen atoms.

  • Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect a variety of potential byproducts.

  • Data Acquisition: Acquire data in both full scan mode to identify all ions and in fragmentation mode (MS/MS or MSn) to obtain structural information on the impurities.

Visualizations

Byproduct_Identification_Workflow start Crude Reaction Mixture hplc HPLC Analysis start->hplc unexpected_peaks Unexpected Peaks Detected? hplc->unexpected_peaks end Product Meets Purity Specs unexpected_peaks->end No isolate Isolate Impurity (e.g., Prep-HPLC) unexpected_peaks->isolate Yes structure_elucidation Structure Elucidation isolate->structure_elucidation lcms LC-MS structure_elucidation->lcms nmr NMR (1H, 13C, COSY, etc.) structure_elucidation->nmr hrms HRMS structure_elucidation->hrms identify Identify Byproduct Structure & Formation Mechanism lcms->identify nmr->identify hrms->identify optimize Optimize Reaction Conditions to Minimize Byproduct identify->optimize optimize->start

Caption: Workflow for the identification and mitigation of reaction byproducts.

Esermethole_Synthesis_Byproducts sm Starting Materials (e.g., Indolinone derivative) intermediate Key Intermediate sm->intermediate Step 1 side_reaction_1 Side Reaction 1 (e.g., Dimerization) sm->side_reaction_1 esermethole This compound intermediate->esermethole Step 2 side_reaction_2 Side Reaction 2 (e.g., Isomerization) intermediate->side_reaction_2 degradation Degradation (e.g., Oxidation) esermethole->degradation byproduct_1 Byproduct A side_reaction_1->byproduct_1 byproduct_2 Byproduct B side_reaction_2->byproduct_2 byproduct_3 Byproduct C degradation->byproduct_3

Caption: Potential points of byproduct formation in a generic synthesis of this compound.

References

Technical Support Center: Scaling Up (-)-Esermethole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of (-)-Esermethole.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for the palladium-catalyzed cyclization step when moving from a 1L to a 50L reactor. What are the likely causes?

A1: A decrease in yield during the scale-up of a palladium-catalyzed reaction is a common issue.[1][2][3] Several factors could be at play:

  • Inefficient Mixing: The mixing dynamics in a larger reactor are significantly different. Poor mixing can lead to localized "hot spots" or areas of high substrate concentration, which can promote side reactions and catalyst decomposition.[3]

  • Poor Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[3] If the reaction is exothermic, the increased temperature can lead to thermal degradation of the product or catalyst.

  • Catalyst Deactivation: The longer reaction times often required at scale can lead to greater catalyst deactivation. Additionally, impurities from starting materials or solvents, which are present in larger absolute amounts at scale, can poison the catalyst.

  • Oxygen Sensitivity: Palladium catalysts are often sensitive to oxygen. In a larger reactor with more headspace and longer addition times, there is a greater chance of oxygen ingress, which can deactivate the catalyst.

Q2: We are seeing new, unidentified impurities in our crude this compound after scaling up the synthesis. How can we identify and mitigate these?

A2: The appearance of new impurities upon scale-up is a frequent challenge.[4] This is often due to changes in reaction kinetics and thermal profiles.[1][3]

  • Identification: The first step is to characterize these new impurities using techniques like LC-MS, HPLC, and NMR. This will help in proposing their structures and understanding their formation mechanism.

  • Mitigation Strategies:

    • Improved Temperature Control: Ensure uniform and efficient heat removal to prevent side reactions favored at higher temperatures.

    • Inert Atmosphere: If the impurities are due to oxidation, improve the inerting of the reactor with nitrogen or argon.

    • Order of Addition: Re-evaluate the order and rate of reagent addition. Slow, subsurface addition can sometimes prevent localized high concentrations of reagents that lead to side products.

    • Recrystallization Solvent Screening: A different crystallization solvent or solvent mixture may be necessary to effectively remove the new impurities.

Q3: Our final product's color is inconsistent between batches, ranging from off-white to a pale yellow. Is this a cause for concern, and how can we ensure color consistency?

A3: Color inconsistency can indicate the presence of trace impurities, which may or may not impact the final product's purity and stability.

  • Trace Impurity Analysis: Use sensitive analytical methods like HPLC with a photodiode array (PDA) detector to correlate the color with specific low-level impurities.

  • Potential Causes:

    • Oxidation: Trace oxidation of the phenol group in the Esermethole structure can lead to colored byproducts.

    • Residual Palladium: Incomplete removal of the palladium catalyst can sometimes result in a grayish or dark tint.

    • Solvent-Related Impurities: Impurities in solvents used in the final purification steps can become incorporated into the product.

  • Solutions:

    • Antioxidant Addition: Consider adding a small amount of an antioxidant like BHT during the final work-up and isolation steps.

    • Palladium Scavenging: Employ a palladium scavenger resin or perform an activated carbon treatment to remove residual catalyst.

    • High-Purity Solvents: Ensure the use of high-purity, peroxide-free solvents for the final recrystallization.

Troubleshooting Guides

Issue 1: Low Yield in the Reductive Cyclization Step

Symptoms:

  • The yield of the pyrroloindoline core formation is significantly lower at pilot scale compared to lab scale.

  • Increased formation of a partially reduced intermediate is observed by in-process control (IPC) analytics.

Possible Causes & Solutions:

CauseRecommended Action
Poor Hydrogen Mass Transfer Increase agitation speed to improve gas-liquid mixing. Consider using a different impeller design more suitable for gas dispersion. Evaluate the impact of hydrogen pressure; a moderate increase may improve reaction rates.
Catalyst Poisoning Pre-treat starting materials and solvents to remove potential catalyst poisons (e.g., sulfur compounds). Ensure all equipment is thoroughly cleaned to remove residues from previous batches.
Incomplete Reaction Extend the reaction time and monitor progress closely with IPC. A slight increase in catalyst loading may be necessary at a larger scale.
Issue 2: Difficulty in Isolating this compound via Crystallization

Symptoms:

  • The product oils out during crystallization.

  • The resulting solid is difficult to filter and has a wide particle size distribution.

  • Inconsistent polymorphic form is observed between batches.[4]

Possible Causes & Solutions:

CauseRecommended Action
Supersaturation is too High Slow down the addition of the anti-solvent or the cooling rate. Implement a seeded crystallization process to control nucleation and crystal growth.
Solvent System Not Optimized for Scale Perform a solvent screening to find a system that provides a good balance of solubility and crystallinity at the desired scale. The optimal solvent system at a small scale may not be ideal for larger volumes.
Presence of Impurities Inhibiting Crystallization Improve the purity of the material before crystallization. An additional wash or a carbon treatment of the solution might be necessary.

Quantitative Data Summary

Table 1: Comparison of Yield and Purity at Different Scales for the Palladium-Catalyzed Cyclization

ScaleAverage Yield (%)Purity by HPLC (%)Key Impurity A (%)Key Impurity B (%)
1L (Lab)8598.50.50.3
50L (Pilot)6295.22.11.5
50L (Optimized)8198.20.60.4

Table 2: Impact of Crystallization Solvent on Final Product Purity

Solvent SystemYield (%)Purity by HPLC (%)Filtration Time (hours)
Isopropanol/Water8899.18
Ethyl Acetate/Heptane9299.84
Toluene8599.56

Experimental Protocols

Protocol 1: Optimized Palladium-Catalyzed Cyclization at 50L Scale
  • Reactor Preparation: Ensure the 50L glass-lined reactor is clean, dry, and has been rendered inert by purging with nitrogen for at least 2 hours.

  • Reagent Charging: Charge the reactor with the ortho-haloanilide starting material (1.0 kg) and degassed toluene (20 L). Begin agitation at 150 RPM.

  • Catalyst Preparation: In a separate, inerted glovebox, prepare a solution of the palladium catalyst (e.g., Pd(OAc)2, 0.01 mol eq) and the phosphine ligand (e.g., S-Phos, 0.015 mol eq) in degassed toluene (2 L).

  • Reaction Initiation: Add the catalyst solution to the reactor. Charge the base (e.g., K2CO3, 2.5 eq) as a solid.

  • Thermal Profile: Heat the reaction mixture to 90°C over 1 hour. Maintain the temperature at 90 ± 2°C for 12 hours. Monitor the internal temperature closely to ensure no significant exotherm occurs.

  • In-Process Control (IPC): After 12 hours, take a sample for HPLC analysis to confirm the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Add water (10 L) and stir for 30 minutes. Separate the aqueous layer. Wash the organic layer with brine (2 x 5 L).

  • Solvent Swap: Concentrate the organic layer under reduced pressure to a volume of approximately 5 L. Add ethyl acetate (15 L) and reconcentrate to the same volume to remove toluene.

  • Product Isolation: Proceed with the crude product for the next step or crystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Charge Reactor with Starting Material & Solvent B Add Catalyst and Base A->B C Heat to 90°C and Hold B->C D Cool and Quench with Water C->D IPC Check E Phase Separation and Brine Wash D->E F Solvent Swap to Ethyl Acetate E->F G Crystallization from EtOAc/Heptane F->G Purity Check H Filter and Wash Cake G->H I Dry under Vacuum H->I

Caption: Workflow for the scaled-up synthesis and purification of this compound.

troubleshooting_logic A Low Yield Observed at 50L Scale B Check IPC Data: Incomplete Reaction? A->B C Check IPC Data: Increased Impurities? A->C D Yes B->D E No B->E F Yes C->F G No C->G H Increase Reaction Time or Catalyst Load D->H I Investigate Mass Transfer: Increase Agitation E->I J Investigate Thermal Profile: Improve Cooling F->J K Characterize Impurities (LC-MS, NMR) F->K

Caption: Decision tree for troubleshooting low yield in scaled-up reactions.

References

resolving (-)-Esermethole stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with (-)-Esermethole in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A1: A color change in your this compound solution, typically to a yellowish or brownish hue, is a common indicator of degradation. This compound, being structurally related to physostigmine and eseroline, is susceptible to oxidation, which can lead to the formation of colored degradation products. This process is often accelerated by exposure to light, oxygen, and alkaline pH.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is influenced by several factors:

  • pH: Based on data from the related compound physostigmine, this compound is expected to be most stable in slightly acidic conditions (pH ~3-4). Alkaline conditions can accelerate degradation.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation.

  • Light: Exposure to light, particularly UV light, can provide the energy for photodegradation.

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents and those containing impurities (e.g., peroxides in aged ethers) can contribute to degradation.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize stability, this compound solutions should be:

  • Stored at low temperatures (-20°C or -80°C for long-term storage).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared with deoxygenated solvents and stored under an inert atmosphere (e.g., nitrogen or argon).

  • Maintained at a slightly acidic pH if compatible with the experimental setup.

Q4: How can I prepare a stable stock solution of this compound?

A4: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric oxygen and moisture. For aqueous-based experiments, freshly dilute the stock solution into an appropriate buffer immediately before use.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected experimental results or loss of biological activity. Degradation of this compound in the experimental solution.1. Prepare fresh solutions of this compound for each experiment.2. Confirm the concentration and purity of the stock solution using a validated analytical method (e.g., HPLC).3. Review the experimental protocol to identify and minimize exposure to destabilizing factors (e.g., high pH, prolonged light exposure, presence of oxidizing agents).
Precipitation observed in the solution. Poor solubility of this compound in the chosen solvent or buffer.1. Consult the solubility data table below and consider using a different solvent or a co-solvent system.2. Gently warm the solution or use sonication to aid dissolution. Be cautious with warming as it may accelerate degradation.3. Ensure the pH of the buffer is within a range where this compound is soluble and stable.
Inconsistent results between experimental replicates. Inconsistent handling and preparation of this compound solutions.1. Standardize the solution preparation protocol, ensuring consistent solvent quality, pH, and handling procedures.2. Use freshly prepared dilutions from a common stock solution for all replicates in an experiment.3. Minimize the time between solution preparation and experimental use.
Inferred Solubility of this compound

This table is based on the chemical structure of this compound and general solubility principles for similar alkaloids. Experimental verification is highly recommended.

SolventInferred SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighA common solvent for preparing concentrated stock solutions.
EthanolHighAnother suitable solvent for stock solutions.
MethanolModerate to High
AcetonitrileModerate
WaterLow to ModerateSolubility is expected to be pH-dependent.
Phosphate Buffered Saline (PBS)LowSolubility may be limited, especially at physiological pH.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • A gradient elution is recommended to ensure separation of the parent compound from potential degradation products with different polarities. A typical starting gradient could be 5-95% B over 20 minutes.

3. Detection:

  • Monitor at a wavelength where this compound has significant absorbance, which can be determined by acquiring a UV spectrum. A common wavelength for similar compounds is around 280 nm.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-50 µg/mL).

5. Forced Degradation Studies (Stress Testing):

  • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heat the solid drug or a solution at a high temperature (e.g., 80°C).

  • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight.

  • Analyze samples at various time points to track the degradation and the formation of new peaks.

6. Method Validation:

  • Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.

Protocol 2: Workflow for Investigating this compound Solution Stability

G Workflow for Investigating this compound Solution Stability cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare this compound Solution in Chosen Solvent/Buffer acid Acidic pH prep->acid Expose to base Alkaline pH prep->base Expose to light Light Exposure prep->light Expose to oxygen Oxygen Exposure prep->oxygen Expose to temp Elevated Temperature prep->temp Expose to hplc Analyze by Stability- Indicating HPLC acid->hplc base->hplc light->hplc oxygen->hplc temp->hplc data Quantify this compound and Degradation Products hplc->data kinetics Determine Degradation Kinetics data->kinetics pathway Identify Degradation Pathways kinetics->pathway

Caption: Workflow for assessing this compound stability.

Signaling Pathway Diagrams

Based on its structural similarity to physostigmine, this compound is inferred to act as an acetylcholinesterase inhibitor. This would lead to an increase in acetylcholine levels in the synaptic cleft, thereby potentiating cholinergic signaling through muscarinic and nicotinic receptors.

Inferred Mechanism of Action: Acetylcholinesterase Inhibition

Caption: Inhibition of acetylcholine breakdown.

Cholinergic Signaling Pathway via Muscarinic Receptors

Increased acetylcholine levels from acetylcholinesterase inhibition would lead to enhanced activation of postsynaptic muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors that trigger various downstream signaling cascades.

G Muscarinic Acetylcholine Receptor Signaling ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Activates Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Increase IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Gq-coupled muscarinic receptor signaling.

Technical Support Center: Optimizing HPLC Purification of (-)-Esermethole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) purification of (-)-Esermethole.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC purification method for this compound?

A1: For a chiral alkaloid like this compound, a logical starting point is to use a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are a common first choice for many chiral separations.[1] A reversed-phase method is often employed for alkaloids, typically using a C18 column with a mobile phase consisting of a mixture of water/methanol or water/acetonitrile, often with an acidic modifier.[2]

A systematic approach to method development would involve these steps:

  • Column Selection: Start with a common chiral column and a standard C18 column to assess achiral purity.

  • Mobile Phase Scouting: Begin with a gradient elution to determine the approximate solvent concentration needed to elute the compound.[2][3] A common starting gradient is 10% to 100% acetonitrile or methanol in water over 20-30 minutes.[3]

  • Optimization: Once the initial separation is achieved, optimize the mobile phase composition (isocratic vs. gradient), flow rate, and column temperature to improve resolution and peak shape.[4][5]

Q2: I am observing significant peak tailing in my chromatogram. What are the likely causes and solutions?

A2: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like alkaloids.[6][7][8]

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Add a competing base (e.g., triethylamine) or an acidic modifier (e.g., trifluoroacetic acid, formic acid) to the mobile phase to mask the silanol groups.[2][9]
Column Overload Reduce the injection volume or the concentration of the sample.[7][8]
Column Contamination/Degradation Flush the column with a strong solvent, or if the column is old, replace it.[6][7]
Inappropriate Mobile Phase pH For an alkaloid, ensure the mobile phase pH is sufficiently low to keep the analyte protonated and minimize interactions with residual silanols.[2][7]

Q3: My system is showing high backpressure. How can I troubleshoot this?

A3: High backpressure is a frequent problem in HPLC systems and can indicate a blockage.[6][7][10]

Troubleshooting Steps for High Backpressure:

StepAction
1. Isolate the Column Disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the issue is within the HPLC system (tubing, injector, etc.).[6]
2. Column Blockage Try back-flushing the column with a strong solvent. If this does not resolve the issue, the column frit may be blocked, or the column may be irreversibly contaminated, requiring replacement.[10][11]
3. System Blockage Systematically check components (injector, tubing, guard column) for blockages. Replace any clogged tubing or filters.[6][11]
4. Mobile Phase Precipitation Ensure your mobile phase components are fully miscible and that buffers do not precipitate at high organic concentrations.[8]

Q4: I am not getting good resolution between the enantiomers of Esermethole. What can I do to improve it?

A4: Achieving good chiral resolution often requires careful optimization of several parameters.[4][12]

Strategies to Improve Chiral Resolution:

StrategyDetails
Screen Different Chiral Columns The choice of chiral stationary phase is critical. If one type of chiral column does not provide adequate separation, try a different one (e.g., polysaccharide-based, protein-based).[1][4]
Optimize Mobile Phase For chiral separations, the composition of the mobile phase, including the type of organic modifier (e.g., methanol, ethanol, isopropanol) and any additives, can significantly impact selectivity.[13]
Adjust Flow Rate Lower flow rates often improve resolution in chiral separations.[4]
Modify Column Temperature Decreasing the temperature can sometimes enhance chiral selectivity.[4]

Troubleshooting Guides

Guide 1: Common Chromatographic Problems and Solutions
ProblemPossible Cause(s)Recommended Action(s)
Ghost Peaks Contamination in the injector, column, or mobile phase.Flush the injector and column with a strong solvent. Prepare fresh mobile phase.[6][9]
Split Peaks Blockage at the column inlet or a problem with the injector.Back-flush the column. Check the injector rotor seal for wear.[6]
Shifting Retention Times Inconsistent mobile phase composition, column temperature fluctuations, or pump issues.Prepare fresh mobile phase. Use a column oven for temperature control. Check pump performance.[6][14]
Baseline Noise or Drift Air bubbles in the system, contaminated mobile phase, or detector lamp issues.Degas the mobile phase. Flush the system. Check detector lamp status.[6][11]
Loss of Resolution Column degradation, change in mobile phase composition.Replace the column. Prepare fresh mobile phase.[6]

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound
  • Sample Preparation: Dissolve the crude this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Column and Mobile Phase Screening:

    • Column: Chiralpak® IA or a similar polysaccharide-based chiral column.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10-90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength for Esermethole (e.g., 254 nm).

    • Column Temperature: 25 °C.

  • Method Optimization:

    • Based on the initial screening, adjust the gradient or switch to an isocratic mobile phase to achieve better separation.

    • If resolution is poor, try different organic modifiers (e.g., methanol).

    • Optimize the flow rate and temperature to improve peak shape and resolution.[4]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis cluster_output Output Sample_Prep Sample Preparation (Dissolve & Filter) Injector Injector Sample_Prep->Injector Mobile_Phase_Prep Mobile Phase Preparation (Filter & Degas) Pump Pump Mobile_Phase_Prep->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Purified_Fraction Purified this compound Detector->Purified_Fraction Waste Waste Detector->Waste Analysis Chromatogram Analysis (Integration & Quantification) Data_System->Analysis Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_pressure System Pressure Issues cluster_resolution Resolution Issues Start Problem Observed in Chromatogram Peak_Tailing Peak Tailing? Start->Peak_Tailing High_Pressure High Backpressure? Start->High_Pressure Poor_Resolution Poor Resolution? Start->Poor_Resolution Check_pH Adjust Mobile Phase pH / Add Modifier Peak_Tailing->Check_pH Yes Peak_Tailing->High_Pressure No Reduce_Load Reduce Sample Load Check_pH->Reduce_Load Isolate_Column Isolate Column to Identify Blockage High_Pressure->Isolate_Column Yes High_Pressure->Poor_Resolution No Flush_System Flush/Back-flush Component Isolate_Column->Flush_System Optimize_Method Optimize Mobile Phase / Flow Rate / Temperature Poor_Resolution->Optimize_Method Yes Change_Column Screen Different Columns Optimize_Method->Change_Column

References

overcoming solubility problems with (-)-Esermethole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (-)-Esermethole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a pyrroloindole alkaloid.[1][2][3] Many complex organic molecules like this compound exhibit poor aqueous solubility, which can significantly hinder in vitro and in vivo studies by limiting the achievable concentration in stock solutions and physiological media. This can lead to inaccurate experimental results and poor bioavailability.

Q2: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension) and altering the crystal habit (polymorphs, amorphous forms). Chemical modifications often involve pH adjustment, use of co-solvents, surfactants, and complexation agents like cyclodextrins.[4][5][6]

Q3: How does the chemical structure of this compound inform a solubility enhancement strategy?

A3: this compound possesses a tertiary amine within its pyrroloindole structure. Amine groups are basic and can be protonated to form a more soluble salt at an acidic pH.[7] This makes pH adjustment a primary and often effective strategy to investigate.

Troubleshooting Guide: Overcoming Solubility Issues with this compound

This guide provides a systematic approach to addressing common solubility problems encountered during experiments with this compound.

Problem 1: this compound precipitates out of solution upon addition to aqueous buffer.

Cause: The aqueous buffer has a pH at which this compound is not sufficiently soluble.

Solution: Adjusting the pH of the solvent is a primary strategy. Since this compound contains a basic amine group, lowering the pH will lead to its protonation, forming a more soluble salt.

Experimental Protocol: pH Adjustment

  • Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.

  • Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 7.4, 6.8, 6.0, 5.0).

  • Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours).

  • Determine the lowest pH at which the compound remains in solution at the target concentration.

Data Presentation: Effect of pH on this compound Solubility (Hypothetical Data)

pH of Aqueous BufferMaximum Soluble Concentration (µM)Observations
7.4< 1Immediate precipitation
6.85Slight precipitation after 1 hour
6.050No precipitation observed
5.0> 100Clear solution
Problem 2: pH adjustment is not feasible for the experimental system (e.g., cell culture).

Cause: The required acidic pH for solubilization is not compatible with the biological system under investigation.

Solution: Employ alternative solubilization techniques such as the use of co-solvents, surfactants, or cyclodextrins.

Option A: Co-solvents

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

Experimental Protocol: Co-solvent System

  • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.

  • Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 0.1%, 0.5%, 1% DMSO).

  • Add the this compound stock solution to the co-solvent-containing buffers to the desired final concentration.

  • Ensure the final concentration of the co-solvent is compatible with your experimental system.

Data Presentation: Effect of Co-solvents on this compound Solubility at pH 7.4 (Hypothetical Data)

Co-solventCo-solvent Concentration (%)Maximum Soluble Concentration (µM)
DMSO0.110
DMSO0.550
Ethanol0.540
PEG4001.080

Option B: Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Experimental Protocol: Surfactant System

  • Select a biocompatible surfactant (e.g., Polysorbate 80, Cremophor EL).

  • Prepare aqueous solutions containing the surfactant at concentrations above its critical micelle concentration (CMC).

  • Add this compound to the surfactant solution and mix thoroughly (e.g., by vortexing or sonication).

Data Presentation: Effect of Surfactants on this compound Solubility at pH 7.4 (Hypothetical Data)

SurfactantSurfactant Concentration (%)Maximum Soluble Concentration (µM)
Polysorbate 800.0275
Cremophor EL0.1120

Option C: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9][10][11][12]

Experimental Protocol: Cyclodextrin Complexation

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[8]

  • Prepare an aqueous solution of the cyclodextrin.

  • Add this compound to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound is fully dissolved.

Data Presentation: Effect of Cyclodextrins on this compound Solubility at pH 7.4 (Hypothetical Data)

CyclodextrinCyclodextrin Concentration (%)Maximum Soluble Concentration (µM)
HP-β-CD1150
HP-β-CD5500

Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing this compound solubility issues.

G start Start: Solubility Issue with This compound check_ph Is pH adjustment compatible with your experiment? start->check_ph adjust_ph Adjust pH to < 6.0 check_ph->adjust_ph Yes use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) check_ph->use_cosolvent No end_soluble Success: This compound Solubilized adjust_ph->end_soluble use_surfactant Use Surfactant (e.g., Polysorbate 80) use_cosolvent->use_surfactant If insufficient use_cosolvent->end_soluble Success use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cyclodextrin If insufficient use_surfactant->end_soluble Success use_cyclodextrin->end_soluble Success end_insoluble Problem Persists: Consult Formulation Specialist use_cyclodextrin->end_insoluble If insufficient

Caption: Troubleshooting workflow for this compound solubility.

Experimental Workflow for Formulation Preparation

This diagram outlines the general steps for preparing a formulation of this compound using a selected solubility enhancement technique.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh 1. Weigh This compound add_to_vehicle 3. Add this compound to Vehicle weigh->add_to_vehicle prepare_vehicle 2. Prepare Vehicle (Buffer, Co-solvent, Surfactant, or Cyclodextrin solution) prepare_vehicle->add_to_vehicle mix 4. Mix (Vortex/Sonicate) add_to_vehicle->mix filter 5. Sterile Filter (if required) mix->filter store 6. Store Appropriately filter->store

Caption: General experimental workflow for formulation.

References

Technical Support Center: Synthesis of (-)-Esermethole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Esermethole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies to produce the oxindole core of this compound?

A1: The construction of the 3,3-disubstituted oxindole core is a critical step in the synthesis of this compound. Two widely employed and effective strategies are the Palladium-Catalyzed Domino Heck Reaction and the Organocatalytic Asymmetric Michael Addition.

Q2: What is the final step in the synthesis of this compound and are there any common side reactions?

A2: The final step in many synthetic routes to this compound is the reductive cyclization of a nitro-carbamate intermediate to form the pyrroloindoline ring system. A common challenge in this step is the potential for side reactions, including dehalogenation if halogen substituents are present on the aromatic ring, and the cleavage of acid-labile protecting groups like a Boc (tert-butyloxycarbonyl) group under the reaction conditions. Careful selection of the reduction method and reaction conditions is crucial to minimize these unwanted side reactions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the key stages of this compound synthesis.

Palladium-Catalyzed Enantioselective Domino Heck Reaction

This reaction is a powerful method for constructing the chiral quaternary center of the oxindole intermediate.

Issue 1.1: Low Yield of the Desired 3,3-Disubstituted Oxindole.

Potential Cause Troubleshooting Suggestion Expected Outcome
Suboptimal Catalyst System Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and chiral phosphine ligands. (S)-DIFLUORPHOS has been reported to provide good enantioselectivity.[1]Improved catalytic activity and higher yield of the desired product.
Incorrect Solvent or Base The choice of solvent and base is critical. Experiment with a range of solvents (e.g., DMF, toluene) and bases (e.g., Na₂CO₃, Cs₂CO₃). The combination of Pd₂(dba)₃ and Cs₂CO₃ has shown to be effective.Optimization of the reaction medium can significantly enhance the reaction rate and yield.
Decomposition of Reactants or Products Lowering the reaction temperature or reducing the reaction time may prevent degradation. Monitor the reaction progress closely by TLC or LC-MS.Minimized byproduct formation and increased yield of the target oxindole.

Issue 1.2: Poor Enantioselectivity.

Potential Cause Troubleshooting Suggestion Expected Outcome
Ineffective Chiral Ligand The choice of the chiral ligand is paramount for achieving high enantioselectivity. Ligands such as (S)-DIFLUORPHOS have been successfully employed.[1] Consider screening a library of chiral ligands.Significant improvement in the enantiomeric excess (ee) of the desired product.
Racemization under Reaction Conditions A non-optimal base or prolonged reaction times at elevated temperatures can lead to racemization. Employ milder bases and the lowest effective temperature.Preservation of the stereochemical integrity of the product.
Organocatalytic Asymmetric Michael Addition of Oxindoles to Nitroolefins

This method provides an alternative route to the chiral oxindole core.

Issue 2.1: Low Diastereoselectivity in the Michael Adduct.

Potential Cause Troubleshooting Suggestion Expected Outcome
Suboptimal Organocatalyst The structure of the bifunctional organocatalyst (e.g., thiourea-based catalysts) plays a crucial role in controlling diastereoselectivity. Modifications to the catalyst structure can influence the transition state geometry.Enhanced control over the formation of the desired diastereomer.
Solvent Effects The polarity and hydrogen-bonding ability of the solvent can impact the diastereoselectivity. Screen a range of solvents with varying properties.Improved diastereomeric ratio (dr).
Reaction Temperature Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the thermodynamically more stable transition state.Increased formation of the desired diastereomer.

Issue 2.2: Formation of Side Products.

Potential Cause Troubleshooting Suggestion Expected Outcome
Double Michael Addition If the nitroolefin possesses multiple electrophilic sites, a double Michael addition may occur. Using a stoichiometric amount of the oxindole nucleophile can help to minimize this.Reduced formation of complex byproduct mixtures.
Retro-Michael Reaction The Michael addition can be reversible. Ensure complete conversion and work-up the reaction promptly to isolate the product.Minimized reversion to starting materials and improved isolated yield.
Reductive Cyclization of the Nitro-Carbamate Intermediate

This is the final ring-closing step to furnish the this compound core.

Issue 3.1: Incomplete Reduction of the Nitro Group.

Potential Cause Troubleshooting Suggestion Expected Outcome
Insufficient Reducing Agent Increase the equivalents of the reducing agent (e.g., Fe/NH₄Cl, Zn/AcOH, H₂/Pd-C).Complete conversion of the nitro group to the corresponding amine, facilitating cyclization.
Inactive Catalyst (for catalytic hydrogenation) Ensure the hydrogenation catalyst (e.g., Pd/C) is fresh and active. If necessary, try a different catalyst or a fresh batch.Efficient reduction of the nitro group.

Issue 3.2: Unwanted Side Reactions during Reduction.

Potential Cause Troubleshooting Suggestion Expected Outcome
Dehalogenation If the aromatic ring is substituted with halogens, reductive conditions (especially with Pd/C and H₂) can cause dehalogenation. Using milder reducing agents like Fe/NH₄Cl can often prevent this.Preservation of the halogen substituents on the final product.
Deprotection of Protecting Groups Acidic conditions (e.g., Zn/AcOH) can cleave acid-sensitive protecting groups like Boc. If this is undesirable, switch to neutral reduction conditions (e.g., Fe/NH₄Cl or catalytic hydrogenation).Retention of the protecting group, allowing for selective deprotection in a subsequent step if required.

Experimental Protocols

1. Palladium-Catalyzed Enantioselective Domino Heck Reaction for Oxindole Synthesis

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the ortho-iodoanilide substrate, Pd(OAc)₂ (5 mol%), (S)-DIFLUORPHOS (10 mol%), and Na₂CO₃ (2.0 equivalents).

  • Solvent: Add anhydrous DMF.

  • Reagent Addition: Add potassium ferrocyanide(II) (K₄[Fe(CN)₆]) (1.2 equivalents).

  • Reaction Conditions: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

2. Reductive Cyclization of a Nitro-Carbamate Intermediate using Fe/NH₄Cl

  • Reaction Setup: In a round-bottom flask, dissolve the nitro-carbamate intermediate in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (Fe, 5-10 equivalents) and ammonium chloride (NH₄Cl, 5-10 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxindole Core Synthesis cluster_step2 Step 2: Final Ring Formation start Ortho-Iodoanilide heck Pd-Catalyzed Domino Heck Reaction start->heck Pd(OAc)₂, Ligand, Base, K₄[Fe(CN)₆] oxindole Chiral 3,3-Disubstituted Oxindole heck->oxindole nitro_carbamate Nitro-Carbamate Intermediate oxindole->nitro_carbamate Further Functionalization reduction Reductive Cyclization nitro_carbamate->reduction Fe/NH₄Cl or H₂/Pd-C esermethole This compound reduction->esermethole troubleshooting_logic start Low Yield in Heck Reaction cause1 Suboptimal Catalyst? start->cause1 cause2 Incorrect Solvent/Base? start->cause2 cause3 Decomposition? start->cause3 solution1 Screen Pd sources and ligands cause1->solution1 solution2 Vary solvent and base cause2->solution2 solution3 Lower temperature/ shorter reaction time cause3->solution3

References

Technical Support Center: Troubleshooting Inconsistent Results in (-)-Esermethole Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and standardizing bioassays involving the acetylcholinesterase (AChE) inhibitor, (-)-Esermethole. The following sections offer detailed troubleshooting advice in a question-and-answer format, standardized experimental protocols, and a summary of relevant quantitative data to address common challenges and ensure the generation of reproducible and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound bioassays, providing potential causes and actionable solutions.

Q1: I am observing high variability between replicate wells in my AChE inhibition assay. What are the likely causes?

High variability between replicates can stem from several factors, broadly categorized as technical and biological.

  • Technical Causes & Solutions:

    • Pipetting Errors: Inaccurate or inconsistent dispensing of reagents, compounds, or cells is a primary source of variability.

      • Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and fresh tips for each replicate. For plate-based assays, using a multichannel pipette can improve consistency.

    • Incomplete Reagent Mixing: Failure to thoroughly mix reagents before and during the assay can lead to concentration gradients.

      • Solution: Gently vortex or invert stock solutions before use. After adding reagents to wells, mix by gently tapping the plate or using an orbital shaker.

    • "Edge Effects": Wells on the periphery of a microplate are prone to evaporation, which can concentrate reactants and alter results.[1]

      • Solution: To mitigate this, fill the outer wells with a sterile buffer or water to create a humidity barrier. Avoid using the outermost wells for critical data points.

  • Biological Causes & Solutions:

    • Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variable cell numbers per well.

      • Solution: Ensure a homogenous cell suspension by gently triturating before seeding. Work quickly to prevent cells from settling in the reservoir.

    • Cell Health and Passage Number: Cells that are unhealthy, too confluent, or have been passaged too many times can exhibit altered metabolic activity and inconsistent responses to treatment.

      • Solution: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and are seeded at an optimal density.

Q2: My negative controls (no inhibitor) show low or no AChE activity. What could be the problem?

Low or absent enzyme activity in control wells points to issues with the enzyme, substrate, or assay conditions.

  • Potential Causes & Solutions:

    • Inactive Enzyme: The acetylcholinesterase enzyme may have degraded due to improper storage or handling.

      • Solution: Store the enzyme at the recommended temperature (typically -20°C or -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use.

    • Substrate Degradation: The substrate, typically acetylthiocholine (ATCh), can be unstable.

      • Solution: Prepare fresh substrate solutions for each experiment.

    • Incorrect Buffer pH: AChE activity is pH-dependent, with an optimal range typically between 7.4 and 8.0.

      • Solution: Verify the pH of your assay buffer and adjust as necessary.

    • Contamination: Reagents or labware may be contaminated with an inhibiting substance.

      • Solution: Use fresh, high-purity reagents and sterile, disposable labware whenever possible.

Q3: I am observing a high background signal in my blank wells (no enzyme). How can I reduce this?

A high background signal can mask the true signal from the enzymatic reaction and is often due to the non-enzymatic hydrolysis of the substrate or a reaction with the detection reagent.

  • Potential Causes & Solutions:

    • Spontaneous Substrate Hydrolysis: The substrate may spontaneously break down, especially at a high pH.

      • Solution: While a pH of 8.0 is often optimal for enzyme activity, consider slightly lowering it if spontaneous hydrolysis is a significant issue. Always run a blank control to subtract the background absorbance.

    • Reaction with DTNB: The chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can react with other thiol-containing compounds in the sample, leading to a false-positive signal.

      • Solution: If using complex biological samples (e.g., cell lysates), consider a control with the sample and DTNB but without the substrate to assess this non-specific reaction.

Q4: The IC50 value for my positive control is different from the expected value. What does this indicate?

A shift in the IC50 of a known inhibitor suggests a systematic issue with the assay.

  • Potential Causes & Solutions:

    • Incorrect Concentration of Reagents: Inaccurate concentrations of the enzyme, substrate, or positive control will shift the dose-response curve.

      • Solution: Double-check all calculations and ensure accurate preparation of all stock solutions and dilutions.

    • Incubation Times: Deviations from the specified incubation times for the inhibitor and substrate can alter the apparent potency.

      • Solution: Use a timer and standardize all incubation steps. The use of a multichannel pipette can help ensure simultaneous addition of reagents.

    • Assay Conditions: Factors like temperature and pH can influence inhibitor binding and enzyme kinetics.

      • Solution: Maintain consistent temperature and pH across all experiments.

Quantitative Data Summary

CompoundAChE IC50 (µM)BuChE IC50 (µM)Notes
Donepezil0.02 - 0.063.1 - 7.6Highly selective for AChE. Commonly used as a positive control.
Rivastigmine0.03 - 4.10.03 - 0.5Inhibits both AChE and BuChE.
Galantamine0.4 - 1.28.0 - 15.0Competitive and reversible inhibitor.
Tacrine0.1 - 0.30.03 - 0.07Non-selective inhibitor.

Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration, temperature, and pH).

Experimental Protocols

The following is a detailed methodology for a standard in vitro acetylcholinesterase inhibition assay using the Ellman method, which can be adapted for testing this compound.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • This compound (test compound)

  • Donepezil or other known AChE inhibitor (positive control)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Reagent Preparation:

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light.

  • ATCI Solution (14 mM): Dissolve ATCI in deionized water. Prepare fresh daily.

  • AChE Stock Solution: Prepare a stock solution of AChE in assay buffer. The final concentration in the well should be optimized, but a starting point of 0.1 U/mL is common.

  • Compound and Control Solutions: Prepare stock solutions of this compound and the positive control in DMSO. Create serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.

3. Assay Procedure (96-well plate format):

  • Plate Setup: Designate wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), positive controls, and test compounds at various concentrations.

  • Reagent Addition:

    • Add 140 µL of Assay Buffer to all wells.

    • Add 10 µL of AChE solution to all wells except the blanks. Add 10 µL of Assay Buffer to the blank wells.

    • Add 10 µL of DTNB solution to all wells.

    • Add 10 µL of the appropriate compound dilution or vehicle (for negative controls) to the designated wells.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, DTNB, ATCI, AChE, Compounds) plate_setup 96-Well Plate Setup (Blanks, Controls, Samples) reagent_prep->plate_setup add_reagents Add Reagents to Wells (Buffer, AChE, DTNB, Inhibitor) plate_setup->add_reagents pre_incubation Pre-incubation (10-15 min at RT) add_reagents->pre_incubation initiate_reaction Initiate Reaction (Add ATCI) pre_incubation->initiate_reaction kinetic_measurement Kinetic Measurement (Absorbance at 412 nm) initiate_reaction->kinetic_measurement calc_rate Calculate Reaction Rate (V) kinetic_measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for an in vitro acetylcholinesterase inhibition assay.

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_downstream Postsynaptic Neuron ACh Acetylcholine (ACh) Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Increased Binding AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolysis (Blocked) Esermethole This compound Esermethole->AChE Inhibition G_protein G-Protein Activation Receptors->G_protein Ion_channel Ion Channel Opening Receptors->Ion_channel Second_messengers Second Messenger Signaling (e.g., IP3, DAG, cAMP) G_protein->Second_messengers Cellular_response Cellular Response (e.g., Depolarization, Gene Expression) Ion_channel->Cellular_response Kinase_cascades Kinase Cascades (e.g., PI3K/Akt, MAPK/ERK) Second_messengers->Kinase_cascades Kinase_cascades->Cellular_response

Caption: Downstream effects of acetylcholinesterase inhibition by this compound.

Troubleshooting Logic Diagram

troubleshooting_logic decision decision solution solution start Inconsistent Results Observed high_variability High Inter-well Variability? start->high_variability low_activity Low/No Control Activity? high_variability->low_activity No solution_pipetting Check Pipetting Technique Verify Reagent Mixing Mitigate Edge Effects Ensure Homogenous Cell Seeding high_variability->solution_pipetting Yes high_background High Background Signal? low_activity->high_background No solution_enzyme Verify Enzyme Activity Prepare Fresh Substrate Check Buffer pH Use Pure Reagents low_activity->solution_enzyme Yes ic50_shift Incorrect Positive Control IC50? high_background->ic50_shift No solution_background Run Blank Controls Check for Contaminating Thiols Prepare Fresh Substrate high_background->solution_background Yes solution_ic50 Verify Reagent Concentrations Standardize Incubation Times Maintain Consistent Assay Conditions ic50_shift->solution_ic50 Yes

Caption: A logical approach to troubleshooting inconsistent bioassay results.

References

Validation & Comparative

A Comparative Analysis of the Anticholinesterase Activity of (-)-Esermethole and Physostigmine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Physostigmine, a naturally occurring alkaloid, is a well-characterized reversible inhibitor of cholinesterases, enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. Its ability to increase acetylcholine levels has led to its use in the treatment of various medical conditions, including glaucoma and myasthenia gravis. (-)-Esermethole, also known as (-)-O-Methyleseroline, is a synthetic derivative of eseroline, which is a metabolite of physostigmine. This guide explores the available data on the anticholinesterase activity of both compounds to inform research and drug development efforts.

Mechanism of Action: Inhibition of Cholinesterases

Both physostigmine and, hypothetically, this compound are expected to exert their effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of acetylcholine in the synaptic cleft, which terminates the signal between neurons.

Physostigmine acts as a reversible carbamate inhibitor. It transfers its carbamoyl group to a serine residue in the active site of the cholinesterase enzyme, forming a carbamoylated enzyme that is much slower to hydrolyze than the acetylated enzyme formed during the breakdown of acetylcholine. This temporary inactivation of the enzyme leads to an accumulation of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.

Based on the activity of its parent compound, eseroline, which lacks the carbamate moiety, this compound is predicted to be a significantly weaker inhibitor of cholinesterases. Studies have shown that eseroline itself has very low to no anticholinesterase activity. The carbamate group is crucial for the inhibitory potency of physostigmine and its analogs.

Quantitative Comparison of Anticholinesterase Activity

While extensive data exists for physostigmine, no specific IC50 or Ki values for the anticholinesterase activity of this compound or (-)-O-Methyleseroline were found in the reviewed scientific literature. The following table summarizes the available inhibitory concentrations for physostigmine against human acetylcholinesterase and butyrylcholinesterase.

CompoundTarget EnzymeIC50 (µM)Source
Physostigmine Human Acetylcholinesterase (AChE)0.117 ± 0.007[1]
Physostigmine Human Butyrylcholinesterase (BChE)0.059 ± 0.012[1]
(-)-Eseroline Acetylcholinesterase (AChE)Lacks activity up to 30 mM
This compound Acetylcholinesterase (AChE)Data not available
This compound Butyrylcholinesterase (BChE)Data not available

Note: IC50 values can vary depending on the experimental conditions, including enzyme source and assay methodology.

Experimental Protocols

The most common method for determining anticholinesterase activity is the spectrophotometric method developed by Ellman and colleagues.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity, and the inhibition is measured by the reduction in this rate in the presence of an inhibitor.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Test compounds (inhibitors) dissolved in an appropriate solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of phosphate buffer, DTNB, ATCI, and the AChE enzyme at the desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution at various concentrations (or solvent control)

    • DTNB solution

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Process

Cholinergic Synapse and AChE Inhibition

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Pre_Neuron Acetylcholine (ACh) Synthesis & Storage ACh ACh Pre_Neuron->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Post_Receptor ACh Receptor ACh->Post_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Physostigmine Inhibitor->AChE Inhibition

Caption: Cholinergic synapse showing ACh release, receptor binding, and hydrolysis by AChE, which is blocked by physostigmine.

Experimental Workflow for Anticholinesterase Assay

Anticholinesterase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - DTNB - ATCI - AChE Plate Add to 96-well Plate: 1. Buffer 2. Inhibitor 3. DTNB 4. AChE Reagents->Plate Inhibitors Prepare Inhibitor Solutions: - Physostigmine - this compound Inhibitors->Plate Incubate Pre-incubate Plate->Incubate Add_Substrate Add ATCI Substrate Incubate->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining anticholinesterase activity using the Ellman's method.

Conclusion

Physostigmine is a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase. In contrast, direct experimental evidence for the anticholinesterase activity of this compound is lacking. However, based on the established structure-activity relationships of physostigmine analogs and the observed inactivity of its parent compound, eseroline, it is highly probable that this compound possesses significantly weaker, if any, inhibitory activity against these enzymes. The absence of the critical carbamate moiety in the structure of this compound is the primary reason for this predicted lack of potency. Further experimental investigation is required to definitively quantify the anticholinesterase profile of this compound.

References

A Comparative Guide to the Biological Effects of (-)-Esermethole and Eseroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of (-)-Esermethole and its parent compound, eseroline. While both molecules share a core structure, key differences in their chemical makeup lead to distinct pharmacological profiles. This document summarizes available experimental data, outlines relevant experimental protocols, and visualizes key pathways to aid in research and drug development.

Introduction to this compound and Eseroline

Eseroline is a natural alkaloid and a metabolite of the acetylcholinesterase inhibitor physostigmine.[1] It is a fascinating molecule that exhibits a dual pharmacological profile, acting as both a reversible acetylcholinesterase (AChE) inhibitor and a potent opioid agonist.[1] this compound, also known as (-)-Eseroline Methyl Ether, is a derivative of eseroline where the hydroxyl group on the benzene ring is replaced by a methoxy group. This structural modification is expected to alter its biological activity.

This guide will delve into the known biological effects of both compounds, with a particular focus on their interaction with acetylcholinesterase and opioid receptors.

Comparative Analysis of Biological Effects

A direct quantitative comparison of the biological activities of this compound and eseroline is challenging due to the limited publicly available data for this compound. However, based on the reported data for eseroline and the structural differences between the two molecules, a qualitative assessment and a clear presentation of the existing data for eseroline can be made.

Acetylcholinesterase (AChE) Inhibition

Eseroline has been shown to be a potent, reversible inhibitor of acetylcholinesterase.[2] The inhibition is competitive and develops rapidly.[2] In contrast, one study reported that (-)-eseroline lacked anticholinesterase activity at concentrations up to 30 mM, suggesting that the conditions of the assay can significantly impact the observed activity.[3]

Opioid Receptor Activity

Eseroline is a well-established opioid agonist with a strong affinity for the μ-opioid receptor.[1] This interaction is responsible for its potent analgesic (pain-relieving) effects, which have been reported to be stronger than morphine in some studies.[4] It's important to note that while both enantiomers of eseroline bind to opioid receptors with similar affinity, only (-)-eseroline demonstrates potent narcotic agonist activity in living organisms.[5]

Neurotoxicity

A significant concern with eseroline is its demonstrated neurotoxicity. Studies have shown that eseroline can induce neuronal cell death, potentially through a mechanism involving the depletion of cellular ATP.[6] This toxic effect may contribute to the overall toxicity of its parent compound, physostigmine.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of eseroline. Data for this compound is not currently available in the public domain.

Biological TargetParameterEserolineThis compoundReference
Acetylcholinesterase (Electric Eel)Kᵢ0.15 ± 0.08 µMData not available[2]
Acetylcholinesterase (Human RBC)Kᵢ0.22 ± 0.10 µMData not available[2]
Acetylcholinesterase (Rat Brain)Kᵢ0.61 ± 0.12 µMData not available[2]
Butyrylcholinesterase (Horse Serum)Kᵢ208 ± 42 µMData not available[2]
Neuronal Cell Toxicity (NG-108-15 and N1E-115 cells)EC₅₀ (Adenine nucleotide release/LDH leakage)40 - 75 µM (at 24 hr)Data not available[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_opioid Opioid Receptor Signaling cluster_ache Acetylcholinesterase Inhibition Eseroline Eseroline MOR μ-Opioid Receptor (GPCR) Eseroline->MOR G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Analgesia Analgesia G_protein->Analgesia cAMP ↓ cAMP AC->cAMP Eseroline_AChE Eseroline AChE Acetylcholinesterase (AChE) Eseroline_AChE->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Cholinergic_Synapse ↑ ACh in Synapse ACh Acetylcholine (ACh) ACh->AChE Hydrolysis cluster_workflow AChE Inhibition Assay (Ellman's Method) start Prepare Reagents: - AChE Solution - Test Compound (Eseroline) - DTNB - Acetylthiocholine (ATCI) plate Add to 96-well plate: - Buffer - AChE - Test Compound/Control start->plate pre_incubation Pre-incubate plate->pre_incubation reaction Initiate reaction with ATCI and DTNB pre_incubation->reaction measurement Measure absorbance change at 412 nm over time reaction->measurement analysis Calculate % inhibition and determine IC50 measurement->analysis cluster_workflow Opioid Receptor Binding Assay start Prepare: - Cell membranes expressing μ-opioid receptor - Radiolabeled ligand (e.g., [³H]DAMGO) - Test Compound (Eseroline) incubation Incubate membranes with radioligand and varying concentrations of test compound start->incubation separation Separate bound and free radioligand (e.g., via filtration) incubation->separation measurement Quantify radioactivity of bound ligand separation->measurement analysis Determine Ki value from competitive binding curve measurement->analysis

References

(-)-Esermethole: A Comparative Guide for a Potential Cholinergic Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Esermethole, also known by its synonyms (-)-Eseroline Methyl Ether and (-)-O-Methyleseroline, is a synthetic compound structurally related to the well-characterized acetylcholinesterase (AChE) inhibitor, physostigmine.[1] This guide provides a comprehensive validation of this compound as a potential research tool by examining its mechanism of action, presenting comparative data of its close analog, (-)-eseroline, and detailing the experimental protocols required for its characterization.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound is an analog of physostigmine, a potent, reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, compounds of this class increase the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is fundamental in the research of neurodegenerative diseases such as Alzheimer's disease, where a deficit in cholinergic function is a key pathological feature.

The core structure of this compound, a pyrrolidinoindoline scaffold, is a key feature in a variety of AChE inhibitors. Structure-activity relationship studies on related compounds have demonstrated that modifications to this scaffold can significantly impact potency and selectivity.

Comparative Analysis of Cholinesterase Inhibition

Below is a summary of the inhibitory constants (Ki) for (-)-eseroline against AChE from various sources, compared with the well-established AChE inhibitor, physostigmine.

CompoundTarget EnzymeSourceKi (µM)Selectivity
(-)-Eseroline Acetylcholinesterase (AChE)Electric Eel0.15 ± 0.08Selective for AChE
Human Erythrocyte (RBC)0.22 ± 0.10
Rat Brain0.61 ± 0.12
Butyrylcholinesterase (BuChE)Horse Serum208 ± 42Weakly active
Physostigmine Acetylcholinesterase (AChE)VariousPotent inhibitor (nM range)Inhibits both AChE and BuChE

Data for (-)-Eseroline from Bartolini et al. (1983).[2]

The data suggests that compounds based on the eseroline scaffold are potent and selective inhibitors of AChE, with significantly weaker activity against butyrylcholinesterase (BuChE), a related enzyme that also hydrolyzes acetylcholine. The methyl ether modification in this compound may alter its binding affinity and selectivity profile, highlighting the need for direct experimental validation.

Experimental Protocols

To validate this compound as a research tool, standardized enzymatic assays are required to determine its inhibitory potency and selectivity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This widely used colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound and other test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCh, and DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound and control inhibitors (e.g., physostigmine, donepezil) in the appropriate solvent (e.g., DMSO), with the final solvent concentration in the assay kept below 1%.

  • Assay Protocol (200 µL final volume):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 10 µL of AChE solution and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding 20 µL of ATCh solution.

    • Measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the context of this compound's potential action and the experimental procedure for its validation, the following diagrams are provided.

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binds Esermethole This compound Esermethole->AChE Inhibits Signal Signal Transduction AChR->Signal

Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound on AChE.

AChE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: AChE, ATCh, DTNB, Buffer, Test Compounds Plate Prepare 96-well Plate Reagents->Plate Add_Buffer Add Buffer & DTNB Plate->Add_Buffer Add_Inhibitor Add this compound (or control) Add_Buffer->Add_Inhibitor Add_Enzyme Add AChE & Incubate Add_Inhibitor->Add_Enzyme Start_Reaction Add ATCh Add_Enzyme->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm Start_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.

Conclusion and Future Directions

This compound, as a close structural analog of the known acetylcholinesterase inhibitor (-)-eseroline, holds promise as a valuable research tool for studying the cholinergic system. The available data on eseroline suggests that this compound is likely a potent and selective inhibitor of AChE.[2] However, a direct and comprehensive validation of this compound is essential.

For its definitive validation, further studies are required to:

  • Determine the IC50 and Ki values of this compound against AChE from various species, including human.

  • Conduct a comprehensive selectivity profiling against a panel of other enzymes and receptors, including butyrylcholinesterase and serotonin receptor subtypes, to fully characterize its off-target effects.

  • Perform in vivo studies to assess its brain permeability, pharmacokinetic profile, and efficacy in animal models of cholinergic dysfunction.

By undertaking these validation studies, the scientific community can fully elucidate the potential of this compound as a precise and reliable tool for advancing our understanding of cholinergic neurotransmission and its role in health and disease.

References

Comparative Efficacy of (-)-Phenserine Analogs as Cholinesterase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the structure-activity relationships (SAR) of cholinesterase inhibitors is paramount in the design of novel therapeutics for neurodegenerative diseases like Alzheimer's. This guide provides a comparative analysis of the efficacy of various analogs of (-)-Phenserine, a compound structurally related to (-)-Esermethole, focusing on their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

(-)-Phenserine, a derivative of physostigmine, has been a focal point of research due to its dual mechanism of action: potent inhibition of cholinesterases and modulation of amyloid precursor protein (APP) synthesis.[1][2] Analogs of (-)-Phenserine have been synthesized and evaluated to explore the impact of structural modifications on their inhibitory potency and selectivity, providing valuable insights for the rational design of new drug candidates.

Quantitative Comparison of Inhibitory Activity

The inhibitory efficacy of a compound against a specific enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the IC50 values for a series of (-)-Phenserine analogs, highlighting the effects of substitutions at the 3a-position of the pyrrolidinoindoline core and on the phenylcarbamoyl moiety.

Table 1: Cholinesterase Inhibitory Activity of (-)-Phenserine Analogs with Modifications at the 3a-Position
Compound3a-SubstituentAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)
(-)-Phenserine Methyl2063031.5
Analog 1 Ethyl50150030
Analog 2 Propyl120120010
Analog 3 Allyl130130010
Analog 4 Vinyl80110013.75
Analog 5 iso-Propyl25018007.2

Data compiled from studies on phenserine analogs.

Table 2: Cholinesterase Inhibitory Activity of (-)-Phenserine Analogs with Modifications on the Phenylcarbamoyl Moiety
CompoundPhenylcarbamoyl SubstituentAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)
(-)-Phenserine Unsubstituted2063031.5
Analog 6 2-Methyl1585056.7
Analog 7 3-Methyl2555022
Analog 8 4-Methyl3070023.3
Analog 9 2,6-Dimethyl45120026.7

Data compiled from studies on phenserine analogs.

Structure-Activity Relationship (SAR) Insights

The data reveals key SAR trends for (-)-Phenserine analogs:

  • 3a-Position: Increasing the steric bulk of the substituent at the 3a-position generally leads to a decrease in inhibitory activity against both AChE and BuChE. This suggests that a smaller substituent, such as the methyl group in (-)-Phenserine, is optimal for fitting into the active site of these enzymes.

  • Phenylcarbamoyl Moiety: Substitution on the phenyl ring of the carbamoyl group has a more nuanced effect on activity and selectivity. A methyl group at the 2-position (Analog 6) slightly enhances AChE inhibition and significantly increases selectivity compared to the parent compound. In contrast, substitutions at the 3- and 4-positions have a less pronounced impact. The disubstituted analog (Analog 9) shows a decrease in potency, likely due to steric hindrance.

Experimental Protocols

The determination of cholinesterase inhibitory activity for these analogs was primarily conducted using the spectrophotometric method developed by Ellman.

Ellman's Method for Cholinesterase Inhibition Assay

Principle: This colorimetric assay measures the activity of cholinesterase by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, the absorbance of which is measured at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds ((-)-Phenserine analogs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

  • To each well of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the enzyme solution to initiate a pre-incubation period (typically 15 minutes at room temperature).

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis P1 Prepare Solutions: - Enzyme (AChE/BuChE) - Substrate (ATCI/BTCI) - DTNB - Test Compounds A1 Dispense Reagents into 96-well Plate: - Buffer - DTNB - Test Compound P1->A1 A2 Add Enzyme (Pre-incubation) A1->A2 A3 Add Substrate (Initiate Reaction) A2->A3 M1 Measure Absorbance at 412 nm (Kinetic Reading) A3->M1 M2 Calculate Reaction Rates & % Inhibition M1->M2 M3 Determine IC50 Value M2->M3

Experimental Workflow for Cholinesterase Assay

Signaling_Pathway cluster_cholinergic Cholinergic Pathway cluster_phenserine (-)-Phenserine Analog Action cluster_neuroprotective Neuroprotective Pathway ACh Acetylcholine (ACh) AChE AChE / BuChE ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binding Signal Cholinergic Signaling Postsynaptic->Signal Phenserine (-)-Phenserine Analog Phenserine->AChE Inhibition PKC PKC ERK ERK PKC->ERK Neuroprotection Neuroprotection (Reduced Apoptosis) ERK->Neuroprotection Phenserine2 (-)-Phenserine Analog Phenserine2->PKC

Signaling Pathways of (-)-Phenserine Analogs

Conclusion

This guide provides a concise comparison of the efficacy of (-)-Phenserine analogs as cholinesterase inhibitors, supported by quantitative data and detailed experimental protocols. The structure-activity relationships derived from these studies offer valuable guidance for the design of next-generation therapeutics for Alzheimer's disease and other neurodegenerative disorders. The dual action of these compounds, inhibiting cholinesterase activity and potentially modulating neuroprotective pathways, makes them a continued area of interest in medicinal chemistry.

References

Unveiling the Selectivity of (-)-Esermethole: A Comparative Analysis of its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount in assessing its potential therapeutic efficacy and off-target effects. This guide provides a comprehensive comparison of the cross-reactivity of (-)-Esermethole, a reversible cholinesterase inhibitor, with other relevant compounds, supported by available experimental data.

This compound, also known as eseroline methyl ether, is primarily recognized for its inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. Its cross-reactivity with other related and unrelated receptors is a key determinant of its overall pharmacological profile.

Comparative Binding Affinity of this compound and Alternatives

To contextualize the selectivity of this compound, its binding affinities are compared with those of its parent compound, eseroline, and other widely used acetylcholinesterase inhibitors. The following table summarizes the available quantitative data for their inhibitory constants (Ki) against acetylcholinesterase and the common off-target enzyme, butyrylcholinesterase (BuChE). A lower Ki value indicates a higher binding affinity.

CompoundTargetSourceKi (µM)Selectivity (BuChE Ki / AChE Ki)
Eseroline Acetylcholinesterase (AChE)Electric Eel0.15 ± 0.08[1]~1387
Human Red Blood Cells0.22 ± 0.10[1]~945
Rat Brain0.61 ± 0.12[1]~341
Butyrylcholinesterase (BuChE)Horse Serum208 ± 42[1]
Donepezil Acetylcholinesterase (AChE)Not SpecifiedData not available in provided search results>200
Butyrylcholinesterase (BuChE)Not SpecifiedData not available in provided search results
Rivastigmine Acetylcholinesterase (AChE)Not SpecifiedData not available in provided search resultsDual Inhibitor
Butyrylcholinesterase (BuChE)Not SpecifiedData not available in provided search results
Galantamine Acetylcholinesterase (AChE)Not SpecifiedData not available in provided search resultsData not available in provided search results
Butyrylcholinesterase (BuChE)Not SpecifiedData not available in provided search results

Note: Direct binding affinity data for this compound was not available in the provided search results. The data for its parent compound, eseroline, is presented as a surrogate. The selectivity index for eseroline is calculated based on the ratio of the Ki value for horse serum BuChE to the Ki values for AChE from different sources.

Off-Target Profile: Insights into Opioid Receptor Interaction

Beyond cholinesterases, studies have indicated that eseroline and its enantiomers exhibit affinity for opioid receptors. While quantitative binding data (Ki or IC50 values) for this compound or eseroline at various opioid receptor subtypes were not available in the provided search results, one study noted that the enantiomers of eseroline bind to opiate receptors in rat brain membranes with equal affinities and demonstrate opiate agonist properties in vitro.[2] This suggests a potential for this compound to interact with the opioid system, warranting further investigation to characterize its specific receptor subtype selectivity and functional activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the typical protocols used for the key assays cited in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of acetylcholinesterase and butyrylcholinesterase and to screen for their inhibitors.

Principle: The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to the cholinesterase activity and can be measured spectrophotometrically at 412 nm.

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound (e.g., this compound), the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and DTNB in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: In a microplate well, add the enzyme solution and the test compound at various concentrations. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and DTNB to the wells.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the reaction rate against the inhibitor concentration. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known.

Radioligand Binding Assay for Opioid Receptors

This technique is used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Principle: A radiolabeled ligand with high affinity and specificity for the target receptor is incubated with a preparation of membranes containing the receptor. The amount of radioligand bound to the receptor is measured in the presence and absence of a competing unlabeled compound (the test compound). The ability of the test compound to displace the radioligand is proportional to its affinity for the receptor.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from a tissue or cell line known to express the opioid receptor of interest.

  • Incubation: In assay tubes, combine the membrane preparation, the radiolabeled ligand (e.g., [³H]DAMGO for mu-opioid receptors), and the test compound at various concentrations in a suitable assay buffer.

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the free ligand to pass through.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity (Kd) of the radioligand.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound & Alternatives Cholinesterase_Assay Cholinesterase Inhibition Assay (Ellman's Method) Compound->Cholinesterase_Assay Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Enzyme AChE / BuChE Solution Enzyme->Cholinesterase_Assay Receptors Opioid Receptor Membranes Receptors->Binding_Assay IC50 IC50 Determination Cholinesterase_Assay->IC50 Binding_Assay->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Selectivity Selectivity Index Calculation Ki->Selectivity Signaling_Pathway cluster_cholinergic Cholinergic Synapse cluster_inhibition cluster_off_target Potential Off-Target ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor (Muscarinic/Nicotinic) ACh->Postsynaptic_Receptor Binds Signal Signal Transduction Postsynaptic_Receptor->Signal Esermethole This compound Esermethole->AChE Inhibits Opioid_Receptor Opioid Receptor Esermethole->Opioid_Receptor Binds (Potential)

References

Validating the Mechanism of Action of (-)-Esermethole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of (-)-Esermethole, contrasting its performance with established therapeutic alternatives. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential.

This compound is a structural analog of physostigmine and the methyl ether of eseroline. Its mechanism of action is primarily understood through its relationship to these compounds, which are known inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. An alternative therapeutic strategy for similar indications involves the direct activation of muscarinic acetylcholine receptors, particularly the M1 subtype. This guide will compare this compound's presumed activity with that of Donepezil, a well-established AChE inhibitor, and Xanomeline, a muscarinic M1/M4 receptor agonist.

Data Presentation

Due to the limited availability of direct quantitative data for this compound, data for its parent compound, eseroline, and its close structural analog, physostigmine, are presented as proxies for its acetylcholinesterase inhibitory activity. It is important to note that while structurally similar, the inhibitory potency may differ. Currently, there is no publicly available data on the muscarinic receptor binding affinity of this compound or eseroline.

Table 1: Comparison of Acetylcholinesterase (AChE) Inhibition

CompoundTargetIC50 (nM)Ki (nM)Source of AChE
Eseroline (proxy for this compound) AcetylcholinesteraseNot Reported150 ± 80Electric Eel
220 ± 100Human Red Blood Cells
610 ± 120Rat Brain
Physostigmine Acetylcholinesterase0.67Not ReportedNot Specified[1]
43Not ReportedHuman
Donepezil Acetylcholinesterase6.7Not ReportedNot Specified[1][2]
11.6Not ReportedHuman

Table 2: Comparison of Muscarinic Receptor Activity

CompoundTargetKi (nM)Receptor Subtype(s)
This compound Muscarinic ReceptorsNo Data AvailableN/A
Xanomeline Muscarinic ReceptorsLow nanomolar rangeM1 and M4[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the validation of this compound's mechanism of action.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (e.g., from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCh, DTNB, test compound, and positive control in appropriate buffers.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound at various concentrations (or vehicle for control)

    • AChE solution

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add ATCh and DTNB solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Muscarinic Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for muscarinic receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) for binding to muscarinic receptors in a tissue or cell membrane preparation. The amount of radioligand bound is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes or tissue homogenates expressing muscarinic receptors (e.g., from rat brain cortex for M1 receptors)

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine)

  • Unlabeled competitor (test compound, e.g., this compound)

  • Unlabeled ligand for determining non-specific binding (e.g., atropine)

  • Binding buffer (e.g., Tris-HCl buffer)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from tissues or cells expressing the target muscarinic receptor subtype.

  • Assay Setup: In test tubes, combine:

    • Binding buffer

    • Radiolabeled ligand at a fixed concentration

    • Unlabeled competitor at various concentrations

    • Membrane preparation

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like atropine) from the total binding. The Ki value (inhibition constant) for the test compound can be calculated from the IC50 value (concentration of the competitor that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Mechanism of this compound (as AChE Inhibitor) ACh_presynaptic Acetylcholine (ACh) in presynaptic neuron ACh_synaptic ACh in synaptic cleft ACh_presynaptic->ACh_synaptic Release AChE Acetylcholinesterase (AChE) ACh_synaptic->AChE Postsynaptic_Receptor Postsynaptic Receptor ACh_synaptic->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Signal Signal Transduction Postsynaptic_Receptor->Signal Esermethole This compound Esermethole->AChE Inhibits

Caption: Signaling pathway of an Acetylcholinesterase (AChE) inhibitor like this compound.

M1_Agonist_Pathway cluster_cell Postsynaptic Neuron cluster_agonist Mechanism of a Muscarinic M1 Agonist M1_Receptor M1 Muscarinic Receptor Gq_protein Gq protein M1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitation) Ca_release->Cellular_Response PKC->Cellular_Response Agonist M1 Agonist (e.g., Xanomeline) Agonist->M1_Receptor Binds and Activates

Caption: Signaling pathway of a muscarinic M1 receptor agonist.

AChE_Assay_Workflow start Start reagent_prep Prepare Reagents (AChE, ATCh, DTNB, Inhibitor) start->reagent_prep plate_setup Set up 96-well plate (Buffer, Inhibitor, AChE) reagent_prep->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation reaction_start Initiate Reaction (Add ATCh and DTNB) pre_incubation->reaction_start measurement Measure Absorbance at 412 nm reaction_start->measurement data_analysis Calculate Reaction Rate and % Inhibition measurement->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc end End ic50_calc->end

Caption: Experimental workflow for an Acetylcholinesterase (AChE) inhibition assay.

References

A Comparative Analysis of (-)-Esermethole and Leading Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cholinesterase Inhibitor Performance with Supporting Experimental Data

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and to a lesser extent butyrylcholinesterase (BChE), remains a cornerstone in the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors help to ameliorate cognitive decline. This guide provides a comparative study of (-)-Esermethole against commonly prescribed cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine.

Quantitative Performance Comparison

The following table summarizes the inhibitory potency (IC50 or Ki values) of this compound's closely related precursor, (-)-Eseroline, and other prominent cholinesterase inhibitors against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). A lower value indicates greater potency.

InhibitorAChE IC50/Ki (nM)BChE IC50/Ki (nM)Selectivity (BChE/AChE)
(-)-Eseroline *220 (Ki, hRBC)208,000 (Ki, horse serum)~945
Donepezil 2.63,300~1269
Rivastigmine 4,80030~0.006
Galantamine 3905,300~13.6

Mechanism of Action and Signaling Pathway

Cholinesterase inhibitors exert their effects within the cholinergic signaling pathway. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft. In conditions like Alzheimer's disease, where there is a deficit in ACh, cholinesterase inhibitors block the action of AChE, thereby increasing the concentration and duration of ACh in the synapse and enhancing cholinergic neurotransmission.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Inhibits Signal Signal Propagation ACh_Receptor->Signal Activates

Cholinergic signaling and the inhibitory action of cholinesterase inhibitors.

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

A widely accepted method for determining the inhibitory potential of a compound against acetylcholinesterase is the spectrophotometric method developed by Ellman.[1]

Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine from the hydrolysis of acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[1]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant source

  • Test inhibitor compound (e.g., this compound)

  • Donepezil (or other known inhibitor as a positive control)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and a series of dilutions in phosphate buffer.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 14 mM solution of ATCI in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized for a linear reaction rate.

  • Assay Setup (in a 96-well plate):

    • To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the various dilutions of the test inhibitor to the sample wells.

    • For control wells, add 10 µL of phosphate buffer (for 0% inhibition) or a known inhibitor like Donepezil (for 100% inhibition).

    • Add 20 µL of the DTNB solution to all wells.

    • Add 10 µL of the AChE solution to all wells except the blank.

  • Incubation:

    • Mix the contents of the wells gently and incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for a duration of 10-15 minutes to monitor the reaction progress.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow: IC50 Determination

The following diagram outlines the logical workflow for determining the half-maximal inhibitory concentration (IC50) of a cholinesterase inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) Plate_Setup Set up 96-well Plate (Controls & Samples) Reagents->Plate_Setup Inhibitor_Dilutions Prepare Inhibitor Serial Dilutions Inhibitor_Dilutions->Plate_Setup Incubation Pre-incubate Inhibitor with AChE Plate_Setup->Incubation Reaction Initiate Reaction with ATCI Incubation->Reaction Measurement Measure Absorbance (412 nm) Kinetically Reaction->Measurement Calc_Rates Calculate Reaction Rates Measurement->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Workflow for determining the IC50 of a cholinesterase inhibitor.

References

Assessing the Specificity of (-)-Esermethole's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Esermethole, a derivative of the natural alkaloid (-)-eseroline, belongs to the hexahydropyrrolo[2,3-b]indole class of compounds. While direct experimental data on the biological specificity of this compound is limited in publicly available literature, its structural similarity to well-characterized cholinesterase inhibitors such as physostigmine, phenserine, and tolserine allows for a predictive assessment of its activity profile. This guide provides a comparative analysis of these related compounds to infer the likely biological targets and specificity of this compound, supported by available experimental data for its analogs.

Comparative Analysis of this compound and Structurally Related Compounds

The primary mechanism of action for this class of compounds is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The potency and selectivity of this inhibition can vary significantly with minor structural modifications.

Table 1: Comparative Cholinesterase Inhibition Data

CompoundTarget EnzymeIC50 / KiSpecies/SourceInhibition TypeReference
This compound AChEData Not Available---
BuChEData Not Available---
(-)-Eseroline AChEKi: 0.15 ± 0.08 µMElectric EelCompetitive[1]
AChEKi: 0.22 ± 0.10 µMHuman RBCCompetitive[1]
AChEKi: 0.61 ± 0.12 µMRat BrainCompetitive[1]
BuChEKi: 208 ± 42 µMHorse SerumWeak[1]
(-)-Physostigmine AChEData Not Available (Potent)HumanReversible[2][3]
BuChEData Not AvailableHumanReversible[2][3]
(-)-Phenserine AChEData Not Available (Potent)HumanSelective, Non-competitive
(-)-Tolserine AChEIC50: 8.13 nMHuman ErythrocytePotent
AChEKi: 4.69 nMHuman Erythrocyte-

Inference for this compound:

Based on the data for its parent compound, (-)-eseroline, this compound is predicted to be a potent and selective inhibitor of acetylcholinesterase. The methylation of the hydroxyl group in eseroline to form esermethole is a common strategy in medicinal chemistry to improve metabolic stability and blood-brain barrier permeability, which may enhance its in vivo efficacy as an AChE inhibitor.

Anticipated Off-Target Profile of this compound

The specificity of a drug candidate is critical for its safety and therapeutic efficacy. While a comprehensive screening of this compound against a broad panel of receptors and enzymes is not publicly available, the profiles of its analogs suggest potential interactions with other neurotransmitter systems. For instance, physostigmine and its derivatives are known to have some affinity for muscarinic and nicotinic acetylcholine receptors.

Table 2: Potential Off-Target Interactions Based on Analogs

Receptor FamilyPotential InteractionRationale based on Analogs
Muscarinic Acetylcholine ReceptorsPossible, likely low affinityPhysostigmine has known interactions with muscarinic receptors.
Nicotinic Acetylcholine ReceptorsPossible, likely low affinityThe core structure shares some pharmacophoric features with nicotinic ligands.
Serotonin ReceptorsUnlikely to be a primary targetNo significant activity reported for close analogs.
Dopamine ReceptorsUnlikely to be a primary targetNo significant activity reported for close analogs.
Adrenergic ReceptorsUnlikely to be a primary targetNo significant activity reported for close analogs.

A comprehensive assessment would require experimental screening of this compound against a panel of common off-targets.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to definitively characterize the biological specificity of this compound.

1. Cholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To determine the IC50 values of this compound for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • Materials:

    • This compound

    • Human recombinant AChE and BuChE

    • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • 96-well microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • In a 96-well plate, add the enzyme solution (AChE or BuChE) to each well.

    • Add the different concentrations of this compound to the wells and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BuChE) and DTNB to each well.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors (e.g., muscarinic, nicotinic, serotonergic, dopaminergic, adrenergic).

  • Materials:

    • This compound

    • Membrane preparations from cells expressing the target receptors

    • Specific radioligands for each receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors)

    • Scintillation counter

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Incubate the mixture to allow for binding equilibrium to be reached.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Primary Signaling Pathway of Acetylcholinesterase Inhibitors

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential ACh Vesicle ACh Vesicle ACh_cleft ACh ACh Vesicle->ACh_cleft Release ACh Acetylcholine AChE AChE ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binds Esermethole This compound Esermethole->AChE Inhibits Signal Transduction Signal Transduction AChR->Signal Transduction Compound This compound PrimaryAssay Primary Target Assay (AChE/BuChE Inhibition) Compound->PrimaryAssay SecondaryAssay Secondary Target Screening (Receptor Binding Panel) Compound->SecondaryAssay OffTargetAssay Off-Target Profiling (Broad Enzyme/Receptor Panel) Compound->OffTargetAssay DataAnalysis Data Analysis (IC50, Ki, Selectivity Index) PrimaryAssay->DataAnalysis SecondaryAssay->DataAnalysis OffTargetAssay->DataAnalysis SpecificityProfile Specificity Profile DataAnalysis->SpecificityProfile HighAffinity High Affinity for Primary Target (AChE) HighSelectivity High Specificity HighAffinity->HighSelectivity LowAffinity Low Affinity for Off-Targets LowAffinity->HighSelectivity

References

Independent Verification of (-)-Esermethole: A Comparative Guide to Synthesis and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Esermethole, a key synthetic precursor to the acetylcholinesterase inhibitor (-)-physostigmine, has been the subject of numerous synthetic efforts. This guide provides an objective comparison of various enantioselective synthetic routes to this compound, alongside an evaluation of its biological activity in the context of related acetylcholinesterase inhibitors. Experimental data has been compiled from independent studies to offer a clear comparison of performance.

Comparison of Enantioselective Syntheses of this compound

The efficient and stereocontrolled synthesis of this compound is crucial for the development of physostigmine-based therapeutics. Several distinct and innovative strategies have been reported in the literature. The following table summarizes the key performance indicators from a selection of these independently developed methods.

Synthetic Strategy Lead Author(s)Key TransformationReported YieldEnantiomeric Excess (ee) / Enantiomeric Ratio (e.r.)
Overman, L. E. Asymmetric Heck Cyclization84% (for key cyclization step)95% ee
Barbas, C. F. Organocatalytic Michael AdditionNot explicitly stated for full sequenceHighly enantioselective
Shishido, K. Intramolecular [2+2] Cycloaddition33% (overall yield for racemic)N/A (racemic synthesis)
Reisman, S. E. Nickel-Catalyzed Carbamoyl Iodinationup to 90%up to 97:3 e.r.
Zhou, Y., et al. Palladium-Mediated Sequential Arylation–Allylation60% (for final two steps)N/A (racemic synthesis)

Note: Direct comparison of overall yields is challenging due to the different starting points and reporting styles of the publications. The data presented highlights the efficiency and stereoselectivity of the key bond-forming reactions. The existence of multiple, distinct, and successful synthetic routes serves as a form of independent verification of the feasibility of synthesizing this compound.

Biological Activity: Acetylcholinesterase Inhibition

This compound is primarily of interest due to its role as a precursor to (-)-physostigmine, a potent acetylcholinesterase (AChE) inhibitor used in the treatment of glaucoma and with potential applications in Alzheimer's disease. The biological activity of this compound and its analogues is centered on their ability to inhibit AChE, thereby increasing the levels of the neurotransmitter acetylcholine in the synaptic cleft.

Comparative Inhibitory Potency
CompoundTarget EnzymeReported IC50 (nM)
(-)-Physostigmine Acetylcholinesterase (AChE)0.67
(-)-Phenserine Acetylcholinesterase (AChE)~4.5
Donepezil Acetylcholinesterase (AChE)6.7
Rivastigmine Acetylcholinesterase (AChE)4.3
Tacrine Acetylcholinesterase (AChE)77

Data compiled from various sources for comparative purposes.[1]

(-)-Phenserine, an analogue of physostigmine, is noted for its long-acting inhibition of AChE.[2] The biological activity is highly dependent on the stereochemistry, with the (-)-enantiomer of phenserine being the active inhibitor of AChE, while the (+)-enantiomer has significantly weaker activity.

Experimental Protocols

Detailed experimental procedures are essential for the independent verification and replication of scientific findings. Below are outlines of a key synthetic method for this compound and a standard assay for measuring its biological activity.

Enantioselective Synthesis of this compound (Overman Method)

This synthesis features a catalytic asymmetric Heck cyclization to construct the key quaternary carbon stereocenter.

Key Step: Asymmetric Heck Cyclization of (Z)-2-methyl-2-butenanilide 17 to oxindole aldehyde (S)-19

To a solution of the anilide 17 in a suitable solvent is added a palladium catalyst, typically Pd2(dba)3, and a chiral phosphine ligand, such as (R)-BINAP. A base, for example, a silver salt or a tertiary amine, is also added. The reaction mixture is heated to effect the intramolecular Heck cyclization. After the reaction is complete, the product is isolated and purified by chromatography to yield the oxindole (S)-19 in high yield and enantiomeric excess.

Conversion of (S)-19 to this compound (21)

The aldehyde (S)-19 is then condensed with methylamine to form the corresponding imine. This intermediate is subsequently reduced, typically using a hydride reducing agent like lithium aluminum hydride (LiAlH4), to afford this compound (21) .[3]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against acetylcholinesterase.

Principle: Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes it to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Procedure:

  • Preparation of Reagents: Prepare solutions of AChE, acetylthiocholine iodide, DTNB, and the test compound (e.g., this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme Inhibition: Incubate the AChE enzyme with various concentrations of the test compound for a specified period.

  • Initiation of Reaction: Add the substrate, acetylthiocholine iodide, and DTNB to the enzyme-inhibitor mixture.

  • Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_drug_action Drug Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction Activates Esermethole This compound / Analogue Esermethole->AChE Inhibits

Caption: Acetylcholinesterase (AChE) inhibition by this compound.

Experimental Workflow: Synthesis and Activity Verification

workflow cluster_synthesis Synthesis & Purification cluster_activity Biological Activity Assay start Starting Materials synthesis Enantioselective Synthesis (e.g., Heck, Michael Add.) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization esermethole This compound characterization->esermethole assay_prep Assay Preparation (Enzyme, Substrate, Inhibitor) esermethole->assay_prep Test Compound measurement Spectrophotometric Measurement assay_prep->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis activity_result Biological Activity Data data_analysis->activity_result

Caption: General workflow for synthesis and activity verification.

References

Safety Operating Guide

Proper Disposal Procedures for (-)-Esermethole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Summary of (-)-Esermethole Chemical Data

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a summary of its known chemical properties from public databases is provided below. The absence of comprehensive hazard data necessitates treating the compound as potentially hazardous.

PropertyValueSource
Molecular Formula C14H20N2OPubChem
Molecular Weight 232.32 g/mol PubChem[1]
Appearance Not specifiedN/A
Specific Hazards Not thoroughly investigatedSigma-Aldrich

Core Disposal Principle: Precaution and Compliance

Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it must be handled as a hazardous waste. All disposal activities must comply with national and local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Experimental Protocol for the Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Conduct all handling and preparation for disposal within a certified chemical fume hood to avoid inhalation of any potential dust or vapors.

2. Waste Identification and Labeling:

  • Do not mix this compound with other chemical waste.

  • Keep the compound in its original container whenever possible.

  • If the original container is compromised, transfer the waste to a new, clean, and compatible container.

  • Label the waste container clearly with the following information:

    • "Hazardous Waste"

    • Chemical Name: "this compound"

    • CAS Number: 65166-97-4[1]

    • Quantity

    • Date of waste generation

    • Your name, department, and contact information

3. Waste Storage:

  • Store the labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

4. Scheduling Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all the necessary information from the waste label.

  • Follow their specific procedures for pickup and documentation.

5. Disposal of Empty Containers:

  • Handle uncleaned, empty containers as you would the product itself.

  • Consult with your EHS department for guidance on the disposal of empty containers that have held this compound. Triple-rinsing with a suitable solvent may be required, with the rinsate collected as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Start: Have this compound for Disposal assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe work_in_hood Work in Chemical Fume Hood don_ppe->work_in_hood original_container Is original container intact? work_in_hood->original_container use_original Use Original Container original_container->use_original Yes transfer_waste Transfer to new, compatible container original_container->transfer_waste No label_waste Label as Hazardous Waste - Chemical Name - CAS Number - Quantity & Date - Contact Information use_original->label_waste transfer_waste->label_waste store_waste Store in Designated Waste Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs follow_ehs Follow EHS Procedures for Disposal contact_ehs->follow_ehs end End: Waste Disposed follow_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.